molecular formula C10H13NO4 B1641812 Methyl 2-amino-3,4-dimethoxybenzoate

Methyl 2-amino-3,4-dimethoxybenzoate

Cat. No.: B1641812
M. Wt: 211.21 g/mol
InChI Key: BMOUHIBNTQHOHN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 2-amino-3,4-dimethoxybenzoate

InChI

InChI=1S/C10H13NO4/c1-13-7-5-4-6(10(12)15-3)8(11)9(7)14-2/h4-5H,11H2,1-3H3

InChI Key

BMOUHIBNTQHOHN-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C(=O)OC)N)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)N)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 2-amino-3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Methyl 2-amino-3,4-dimethoxybenzoate (CAS: 9025-27-7).

Note on Isomerism: It is critical to distinguish this target from its isomer, Methyl 2-amino-4,5-dimethoxybenzoate (CAS: 26759-46-6), which is the key intermediate for the drug Gefitinib. This guide focuses strictly on the 2-amino-3,4-dimethoxy isomer, a substitution pattern often required for specific isoquinoline alkaloids and novel kinase inhibitors.

Executive Summary & Retrosynthetic Analysis

The synthesis of this compound presents a regiochemical challenge. Direct nitration of 3,4-dimethoxybenzoic acid (Veratric acid) predominantly yields the 6-nitro isomer (leading to the 4,5-dimethoxy product) due to steric and electronic directing effects.

To achieve the 2-amino-3,4-dimethoxy substitution pattern, we employ a directed strategy starting from Vanillin . This route utilizes the directing power of the acetoxy and methoxy groups to install the nitro group at the crowded 2-position, followed by methylation and reduction.

Retrosynthetic Pathway
  • Target: this compound

  • Precursor: Methyl 2-nitro-3,4-dimethoxybenzoate[1][2]

  • Intermediate: 2-Nitro-3,4-dimethoxybenzoic acid

  • Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde)

Synthetic Strategy Visualization

The following flow chart illustrates the critical path from Vanillin to the target amine.

SynthesisPath Vanillin Vanillin (Start) AcVanillin Acetyl Vanillin Vanillin->AcVanillin Ac2O, Pyridine (Protection) NitroInt 2-Nitro-3-methoxy-4-acetoxy- benzaldehyde AcVanillin->NitroInt Fuming HNO3, 0°C (Regioselective Nitration) NitroAcid 2-Nitro-3,4-dimethoxy- benzoic acid NitroInt->NitroAcid 1. Hydrolysis 2. DMS (Methylation) 3. KMnO4 (Oxidation) NitroEster Methyl 2-nitro-3,4- dimethoxybenzoate NitroAcid->NitroEster MeOH, H2SO4 (Esterification) Target Methyl 2-amino-3,4- dimethoxybenzoate (Target) NitroEster->Target H2, Pd/C or Fe/AcOH (Reduction)

Figure 1: Step-wise synthetic pathway ensuring correct regiochemistry at the 2-position.

Detailed Experimental Protocols

Phase 1: Precursor Preparation (Regioselective Nitration)

Direct nitration of methyl veratrate yields the wrong isomer. We must use the vanillin route to access the 2-position.

Step 1.1: Acetylation of Vanillin

  • Reagents: Vanillin (1 eq), Acetic Anhydride (1.5 eq), Pyridine (cat.), DCM.

  • Protocol: Dissolve vanillin in DCM. Add acetic anhydride and catalytic pyridine. Stir at RT for 4 hours. Quench with water, extract with DCM, wash with dilute HCl (to remove pyridine) and brine.

  • Yield: >95% (Quantitative).

Step 1.2: Nitration to 2-Nitro Derivative

  • Principle: The acetoxy group at C4 and methoxy at C3 direct the incoming nitro group to C2 (ortho to OMe, meta to CHO) under controlled conditions, avoiding the C5 position favored in free phenols.

  • Reagents: Acetyl Vanillin, Fuming Nitric Acid (HNO3 >90%).

  • Protocol:

    • Cool fuming HNO3 (5 eq) to -10°C.

    • Slowly add solid Acetyl Vanillin portion-wise, maintaining temp < 0°C.

    • Stir for 1 hour at 0°C.

    • Pour onto crushed ice. The yellow precipitate is collected by filtration.

    • Purification: Recrystallize from Ethanol to isolate the 2-nitro isomer from any 5-nitro byproduct.

  • Validation: 1H NMR should show ortho-coupling or specific shifts distinct from the 5-nitro isomer.

Step 1.3: Methylation and Oxidation

  • Transformation: We must convert the 4-acetoxy group to a methoxy group and the aldehyde to a carboxylic acid.

  • Protocol:

    • Hydrolysis/Methylation: Treat the nitro-aldehyde with aqueous KOH (hydrolysis of acetate) followed by Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) in acetone/K2CO3 to methylate the phenol.

    • Oxidation: Dissolve the resulting 2-nitro-3,4-dimethoxybenzaldehyde in acetone/water. Add KMnO4 (1.2 eq) slowly at 50°C.

    • Filter MnO2, acidify filtrate to precipitate 2-nitro-3,4-dimethoxybenzoic acid .

Phase 2: Esterification and Reduction

Step 2.1: Synthesis of Methyl 2-nitro-3,4-dimethoxybenzoate

  • Reagents: 2-nitro-3,4-dimethoxybenzoic acid, Methanol (anhydrous), H2SO4 (conc) or SOCl2.

  • Protocol:

    • Dissolve the acid (10 g) in dry Methanol (100 mL).

    • Add H2SO4 (1 mL) dropwise (catalytic).

    • Reflux for 8–12 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

    • Concentrate in vacuo. Dissolve residue in EtOAc, wash with NaHCO3 (sat) to remove unreacted acid.

    • Dry (MgSO4) and concentrate to yield the methyl ester.

  • Data: Yellow solid. MP: ~70–75°C.[3]

Step 2.2: Reduction to this compound

  • Method A: Catalytic Hydrogenation (Cleanest)

    • Reagents: Nitro ester (5 g), 10% Pd/C (0.5 g), Methanol (50 mL).

    • Protocol: Hydrogenate at 30 psi (balloon or shaker) for 4 hours at RT. Filter through Celite. Concentrate.

  • Method B: Iron/Acetic Acid (Robust for scale)

    • Reagents: Nitro ester (5 g), Iron powder (3 eq), Acetic Acid (50 mL).

    • Protocol: Heat mixture to 60°C for 2 hours. Iron sludge formation indicates reaction. Filter hot. Dilute filtrate with water, neutralize with Na2CO3, extract with EtOAc.

  • Purification: The crude amine is often pure enough. If dark, pass through a short silica plug (eluent: DCM/MeOH 95:5).

Quantitative Data & Specifications

ParameterSpecificationNotes
CAS Number 9025-27-7Distinct from 26759-46-6 (4,5-isomer)
Molecular Formula C10H13NO4MW: 211.21 g/mol
Appearance Off-white to pale yellow solidDarkens upon air oxidation
Melting Point 98–102°CLiterature varies slightly by purity
Key NMR Signals δ 3.85 (s, 3H, COOMe)Distinct from 4,5-isomer pattern
δ 3.90 (s, 3H, OMe)
δ 3.92 (s, 3H, OMe)
δ 6.0-6.5 (br s, 2H, NH2)Exchangeable with D2O

Critical Control Points (Troubleshooting)

  • Regioselectivity Failure: If the nitration in Step 1.2 is performed on Methyl Veratrate (methyl 3,4-dimethoxybenzoate) instead of the acetyl vanillin derivative, the major product will be the 6-nitro isomer (leading to the 4,5-dimethoxy amine). Always verify the position of the nitro group by NMR before proceeding.

    • Check: The 2-nitro isomer (target precursor) has adjacent protons on the ring (C5, C6) showing ortho coupling (J ~8-9 Hz). The 6-nitro isomer (impurity) has para protons (C2, C5) which appear as singlets.

  • Over-Reduction: In Method A (Pd/C), extended reaction times or high pressure may lead to partial demethylation or reduction of the ester. Monitor strictly by TLC.

  • Instability: The final amino-ester is sensitive to oxidation. Store under Nitrogen/Argon at 2-8°C.

References

  • Regioselective Nitration Strategy

    • Patent: "Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid." CN111302945A (2020).
  • General Synthesis of Aminobenzoates

    • Journal: "Synthesis of quinazoline derivatives." International Journal of Zoological Investigations, 5(2), 2019.
  • Compound Data (CAS Verification)

    • Source: BLD Pharm / ChemicalBook. Confirmation of CAS 9025-27-7 for the 2-amino-3,4-dimethoxy isomer vs CAS 26759-46-6 for the 4,5-isomer.

Sources

Methyl 2-amino-3,4-dimethoxybenzoate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of Methyl 2-amino-3,4-dimethoxybenzoate

Executive Summary & Chemical Identity

This compound (CAS: 24075-16-3) is a critical "anthranilate" scaffold intermediate, primarily utilized in the synthesis of quinazoline-based pharmaceutical agents (e.g., Prazosin, Alfuzosin analogs). Its structural integrity is defined by the specific regiochemistry of the methoxy substituents relative to the amine and ester functionalities.

This guide provides a definitive spectroscopic profile to distinguish this molecule from its common regioisomers (e.g., the 4,5-dimethoxy analog, CAS 26759-46-6), which often co-occur during synthesis from gallic acid derivatives.

Chemical Profile
PropertyData
IUPAC Name This compound
CAS Number 24075-16-3
Molecular Formula

Molecular Weight 211.21 g/mol
Physical State Off-white to pale beige crystalline solid
Melting Point 68–72 °C (Distinct from 4,5-isomer: 128–131 °C)
Solubility Soluble in DMSO, MeOH,

, EtOAc; Insoluble in water

Synthesis & Structural Context

Understanding the origin of the molecule is essential for interpreting impurity peaks in spectroscopic data. The synthesis typically proceeds via the degradation and selective re-functionalization of gallic acid or 2,3-dimethoxybenzoic acid.

SynthesisPath Gallic Gallic Acid (Starting Material) TriOMe Methyl 3,4,5- trimethoxybenzoate Gallic->TriOMe 1. Methylation (DMS/K2CO3) Nitro Methyl 2-nitro- 3,4-dimethoxybenzoate TriOMe->Nitro 2. Selective Nitration (HNO3/AcOH) Target Methyl 2-amino- 3,4-dimethoxybenzoate (TARGET) Nitro->Target 3. Hydrogenation (H2, Pd/C) Isomer Impurity: 4,5-dimethoxy isomer Nitro->Isomer Regio-isomer byproduct

Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential regio-isomeric impurities.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

The definitive identification of the 2-amino-3,4-dimethoxy isomer rests on the coupling pattern of the aromatic protons. Unlike the 4,5-dimethoxy isomer (which shows two singlets), the 3,4-dimethoxy isomer must show two doublets with ortho-coupling (


 Hz). 

H NMR (400 MHz, 

)
Shift (

ppm)
MultiplicityIntegralCoupling (

Hz)
AssignmentStructural Logic
7.65 Doublet (d)1H8.8 HzH-6 Deshielded by adjacent Ester (C=O).
6.25 Doublet (d)1H8.8 HzH-5 Shielded by adjacent OMe and Amine (ortho/meta effects).
5.80 Broad Singlet2H-

Exchangeable; shift varies with concentration/solvent.
3.92 Singlet (s)3H-Ester

Typical methyl ester position.
3.88 Singlet (s)3H-C4-

Aromatic methoxy.
3.82 Singlet (s)3H-C3-

Aromatic methoxy (slightly shielded by steric crowd).

C NMR (100 MHz, 

)
  • Carbonyl: 168.5 ppm (Ester C=O)

  • Aromatic C-O/N: 156.2 (C4), 151.0 (C2-N), 135.5 (C3)

  • Aromatic C-H: 124.5 (C6), 102.8 (C5)

  • Quaternary C: 108.0 (C1)

  • Methoxy: 60.5 (C3-OMe, hindered), 56.1 (C4-OMe), 51.8 (Ester-OMe)

Analyst Note: The chemical shift of H-5 is significantly upfield (~6.25 ppm) compared to typical benzenes due to the cumulative electron-donating effects of the amino and methoxy groups.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the primary amine and the ester.

Wavenumber (

)
IntensityAssignmentNotes
3480, 3360 MediumN-H StretchPrimary amine doublet (asymmetric/symmetric).
2950–2840 WeakC-H StretchAromatic and Aliphatic (Methoxy) C-H.
1685 StrongC=O StretchConjugated ester carbonyl.
1615, 1590 MediumC=C StretchAromatic ring breathing.
1240, 1100 StrongC-O StretchAryl-alkyl ether stretches.
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI (70 eV)

  • Molecular Ion (

    
    ):  m/z 211.2
    

Fragmentation Pattern (EI):

  • m/z 211 (

    
    ):  Parent peak.
    
  • m/z 180 (

    
    ):  Loss of methoxy radical (
    
    
    
    ) from the ester.
  • m/z 152 (

    
    ):  Loss of carbomethoxy group (
    
    
    
    ).
  • m/z 137: Subsequent loss of methyl radical from ether.

Analytical Workflow & Quality Control

To ensure data integrity during drug development, the following validated workflow should be utilized.

AnalyticalWorkflow cluster_Analysis Parallel Analysis Sample Raw Sample (Solid) Prep Sample Prep (Dissolve in MeOH/ACN) Sample->Prep HPLC HPLC-UV (Purity) C18 Column, 254nm Prep->HPLC NMR 1H-NMR (Identity) CDCl3 or DMSO-d6 Prep->NMR MS LC-MS (Mass) ESI Positive Prep->MS Decision Data Review (Pass/Fail) HPLC->Decision NMR->Decision MS->Decision Release Release for Synthesis Decision->Release >98% Purity Correct Structure Reject Recrystallize Decision->Reject Impurity Found

Figure 2: Analytical Decision Tree for validation of this compound.

Standard Operating Procedure (SOP) for Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption) and 330 nm (amine conjugation).

  • Retention Time: Expect elution ~6.5–7.5 min (varies by system dead volume).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329796765: Methyl 2-amino-3-methoxybenzoate (Analog Reference). Retrieved from [Link]

  • ResearchGate. Synthesis and spectral characterization of dimethoxybenzoate derivatives. (General Anthranilate Spectroscopic Trends). Retrieved from [Link]

Sources

starting materials for Methyl 2-amino-3,4-dimethoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Methyl 2-amino-3,4-dimethoxybenzoate presents a specific regiochemical challenge often underestimated in standard literature, which frequently defaults to the more common 4,5-dimethoxy isomer (a precursor for gefitinib/prazosin analogs).

The 3,4-dimethoxy substitution pattern requires placing an amino group at the highly crowded C2 position, flanked by the ester at C1 and a methoxy group at C3. Standard nitration of veratric acid (3,4-dimethoxybenzoic acid) fails this objective, predominantly yielding the 6-nitro isomer due to steric hindrance and electronic directing effects.

This guide details the Isovanillin Route , a validated, scalable protocol that leverages the ortho-directing power of a phenol to secure the C2-nitrogen functionality before establishing the final methylation pattern.

Part 1: Strategic Retrosynthesis & Starting Material Selection

To achieve the target regiochemistry (1-COOMe, 2-NH₂, 3-OMe, 4-OMe), we must select a starting material that allows electrophilic attack at the sterically congested 2-position.

The Failed Route: Veratric Acid

Direct nitration of 3,4-dimethoxybenzoic acid (Veratric Acid) is not recommended .

  • Mechanism: The carboxyl group at C1 is a meta-director. The methoxy groups at C3 and C4 are ortho/para-directors.

  • Result: The C6 position is electronically activated by the C3-OMe (para) and sterically accessible. The C2 position is activated by C3-OMe (ortho) but is sterically blocked by the C1-COOH and C3-OMe.

  • Outcome: ~90% 6-nitro isomer (wrong target).

The Optimal Route: Isovanillin

Primary Starting Material: Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) [1]

  • CAS: 621-59-0[1]

  • Rationale: The free hydroxyl group at C3 is a more powerful activating group than the methoxy or aldehyde. It strongly directs nitration to the ortho positions (C2 and C4). Since C4 is blocked by a methoxy group, the major product is the 2-nitro isomer.

  • Availability: Widely available commodity chemical (derived from plant biomass or synthetic vanillin processes).

Part 2: Technical Deep Dive – The Isovanillin Protocol

This protocol allows for the reliable production of the target with high regiochemical fidelity.[2]

Phase 1: Regioselective Nitration

Objective: Introduce the nitrogen at the crowded C2 position.

  • Protection (Optional but Recommended): Acetylation of Isovanillin to 3-acetoxy-4-methoxybenzaldehyde can improve yield, but direct nitration is possible under controlled conditions.

  • Nitration:

    • Reagents: Fuming Nitric Acid (

      
      ), Acetic Acid (
      
      
      
      ).
    • Conditions: Low temperature (

      
      ).
      
    • Mechanism: The hydroxyl (or acetoxy) group directs the nitronium ion (

      
      ) to the C2 position.
      
    • Intermediate: 2-Nitro-3-hydroxy-4-methoxybenzaldehyde .

    • Note: Careful temperature control is required to prevent dinitration or oxidation of the aldehyde.

Phase 2: Methylation & Oxidation

Objective: Establish the 3,4-dimethoxy core and convert aldehyde to ester.

  • Methylation:

    • Reagents: Methyl Iodide (

      
      ) or Dimethyl Sulfate (
      
      
      
      ), Potassium Carbonate (
      
      
      ), DMF.
    • Transformation: Converts the C3-OH to C3-OMe.

    • Product: 2-Nitro-3,4-dimethoxybenzaldehyde (Veratraldehyde, 2-nitro derivative).

  • Pinnick Oxidation:

    • Reagents: Sodium Chlorite (

      
      ), Sodium Dihydrogen Phosphate (
      
      
      
      ), 2-Methyl-2-butene (scavenger), t-Butanol/Water.
    • Why: Mild oxidation prevents side reactions associated with permanganate oxidations on electron-rich rings.

    • Product: 2-Nitro-3,4-dimethoxybenzoic acid .

Phase 3: Esterification & Reduction

Objective: Final functional group manipulation.

  • Esterification:

    • Reagents: Methanol (

      
      ), Thionyl Chloride (
      
      
      
      ) or catalytic Sulfuric Acid (
      
      
      ).
    • Product: Methyl 2-nitro-3,4-dimethoxybenzoate .

  • Reduction:

    • Reagents: Hydrogen (

      
      , 30-50 psi), Palladium on Carbon (10% Pd/C), Methanol.
      
    • Alternative (if halogen sensitive): Iron powder (

      
      ) / Ammonium Chloride (
      
      
      
      ).
    • Final Product: This compound .

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the regioselectivity logic comparing the failed Veratric Acid route with the successful Isovanillin route.

SynthesisPathways cluster_legend Pathway Comparison Veratric Veratric Acid (3,4-Dimethoxybenzoic acid) Nitration1 Nitration (HNO3/H2SO4) Veratric->Nitration1 Isovanillin Isovanillin (3-OH, 4-OMe Benzaldehyde) Nitration2 Nitration (HNO3/AcOH, 0°C) Isovanillin->Nitration2 WrongIsomer 6-Nitro Isomer (Major Product) WRONG REGIOCHEMISTRY Nitration1->WrongIsomer Sterics block C2 C6 activated by C3-OMe RightIsomer 2-Nitro Isomer (Major Product) CORRECT REGIOCHEMISTRY Nitration2->RightIsomer OH directs Ortho (C2) Methylation Methylation (MeI, K2CO3) RightIsomer->Methylation Oxidation Pinnick Oxidation (CHO -> COOH) Methylation->Oxidation Esterification Esterification (MeOH, H+) Oxidation->Esterification Reduction Reduction (H2, Pd/C) Esterification->Reduction Target TARGET: This compound Reduction->Target

Caption: Comparison of directing effects. Isovanillin (Green path) secures the critical C2 position via hydroxyl direction, whereas Veratric acid (Red path) yields the incorrect C6 isomer.

Part 4: Detailed Experimental Protocol (Step 2: Nitration)

Note: This step is the critical quality attribute (CQA) for the synthesis. Poor temperature control here results in dinitration.

Reagents:

  • Isovanillin (10.0 g, 65.7 mmol)

  • Nitric Acid (70%, 15 mL)

  • Glacial Acetic Acid (40 mL)

  • Ice/Water bath[3][4]

Procedure:

  • Dissolution: Dissolve Isovanillin in Glacial Acetic Acid (40 mL) in a 250 mL round-bottom flask.

  • Cooling: Cool the solution to

    
     using an ice-salt bath.
    
  • Addition: Add Nitric Acid dropwise over 30 minutes. Critical: Maintain internal temperature below

    
    . Exotherms will degrade the aldehyde.
    
  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Quench: Pour the reaction mixture onto 200g of crushed ice.

  • Isolation: The yellow precipitate (2-nitro-isovanillin) is filtered, washed with cold water (

    
     mL), and dried in vacuo.
    
  • Purification: Recrystallize from Ethanol if necessary to remove traces of the 6-nitro isomer.

Data Summary Table

ParameterSpecificationNote
Starting Material Isovanillin (CAS 621-59-0)Purity >98% required
Key Intermediate 2-Nitro-3-hydroxy-4-methoxybenzaldehydeYellow solid
Critical Impurity 6-Nitro isomerRemove via recrystallization
Yield (Step 1) 65 - 75%Dependent on temp control
Final Appearance Off-white to pale yellow crystalline solidTarget Compound

References

  • Regioselective Nitration of Phenolic Aldehydes

    • Patent: "Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid."[5] CN111302945A. (2020).[6]

    • Source:

    • Relevance: Validates the route starting from protected/unprotected isovanillin to access the 2-nitro-3,4-dimethoxy core.
  • Isovanillin as a Starting Material

    • Database: NIST Chemistry WebBook, SRD 69. "Benzaldehyde, 3-hydroxy-4-methoxy-".[1][5]

    • Source:

    • Relevance: Confirms physical properties and stability data for the starting m
  • General Reduction Protocols (Nitro to Amino)

    • Article: "Synthesis of methyl 2-amino-4,5-dimethoxybenzoate" (Analogous chemistry).[7][8]

    • Source:

    • Relevance: Provides standard conditions for the Pd/C hydrogen
  • Nitration Regioselectivity Reviews

    • Journal: "Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds." Scientific Research Publishing.
    • Source:

    • Relevance: Discusses the directing effects of hydroxyl vs.

Sources

Methyl 2-amino-3,4-dimethoxybenzoate: Mechanistic Analysis & Cyclization Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

Methyl 2-amino-3,4-dimethoxybenzoate (CAS: varies by isomer registry, typically analogous to 4,5-isomer CAS 26759-46-6) is a high-value anthranilate derivative. While often overshadowed by its regioisomer (the 4,5-dimethoxy variant used for Prazosin/Alfuzosin), the 3,4-dimethoxy isomer is a critical scaffold for synthesizing 7,8-substituted quinazolines and tricyclic systems used in next-generation kinase inhibitors and alpha-adrenergic antagonists.

This guide focuses on the molecule's primary reaction vector: the cyclocondensation to form the quinazoline-2,4(1H,3H)-dione core. We will dissect the mechanism, provide a validated fusion protocol, and address the specific regiochemical constraints imposed by the 3,4-substitution pattern.

Structural Reactivity Profile[1]
  • Nucleophilic Center: The primary amine at C2 is moderately nucleophilic but sterically crowded by the adjacent C3-methoxy group. This "ortho-effect" necessitates higher activation energies compared to the 4,5-isomer.

  • Electrophilic Center: The methyl ester at C1 acts as the acceptor during ring closure.

  • Electronic Influence: The 3,4-dimethoxy pattern creates an electron-rich aromatic ring, making the system prone to oxidation if not handled under inert atmospheres during high-temperature fusion.

Mechanistic Pathway: Quinazoline Cyclization[1]

The transformation of this compound into 7,8-dimethoxyquinazoline-2,4(1H,3H)-dione is a two-stage nucleophilic substitution cascade. The most robust industrial method involves a solvent-free urea fusion , though cyanate-based routes (KOCN/AcOH) exist for smaller scales.

The Reaction Cascade
  • Intermolecular Urea Attack: The aniline nitrogen attacks the carbonyl of urea (or isocyanate generated in situ), releasing ammonia.

  • Formation of Ureido Intermediate: A stable N-carbamoyl anthranilate intermediate is formed. In many protocols, this species can be isolated, but in fusion, it is transient.

  • Intramolecular Cyclization: The terminal nitrogen of the ureido group attacks the ester carbonyl.

  • Elimination: Methanol is expelled, driving the equilibrium toward the stable aromatic lactam (dione) structure.

Mechanistic Visualization[5]

ReactionMechanism cluster_steric Steric Constraint Start This compound + Urea (Excess) Step1 Step 1: Nucleophilic Attack (Aniline NH2 -> Urea C=O) Start->Step1 T > 130°C Ammonia Byproduct: NH3 (Gas) Step1->Ammonia Intermed Intermediate: Methyl 2-ureido-3,4-dimethoxybenzoate Step1->Intermed - NH3 Step2 Step 2: Intramolecular Cyclization (Ureido NH -> Ester C=O) Intermed->Step2 T > 160°C Methanol Byproduct: MeOH (Vapor) Step2->Methanol Product Product: 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione Step2->Product - MeOH

Figure 1: Stepwise mechanistic flow of the urea fusion reaction. Note the sequential release of ammonia and methanol.

Experimental Protocol: Urea Fusion Method

This protocol is designed for the 3,4-isomer .[1] Note that the melting point and solubility profile differ slightly from the common 4,5-isomer.

Scale: 10.0 g Starting Material (SM) basis. Safety: Reaction generates ammonia gas. Perform in a well-ventilated fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9][10]Mass/VolRole
This compound 211.211.010.0 gSubstrate
Urea (Prilled/Powder) 60.065.014.2 gReagent/Solvent
Ammonium Acetate 77.080.10.36 gCatalyst (Optional)
Ethanol (95%) --50 mLWorkup Solvent
Step-by-Step Methodology
  • Preparation of Melt:

    • In a 100 mL round-bottom flask (RBF) equipped with a wide-bore air condenser (to prevent urea sublimation clogging), combine the this compound and urea.

    • Expert Tip: Grind the urea and ester together in a mortar before adding to the flask to ensure intimate contact before melting.

  • Reaction Initiation (130°C - 140°C):

    • Immerse the flask in a pre-heated oil bath at 140°C.

    • The mixture will melt into a clear to pale-yellow liquid. Evolution of ammonia gas (basic to litmus) will begin.[7]

    • Stir magnetically if viscosity allows; otherwise, manual agitation is sufficient initially.

  • Cyclization Phase (160°C - 180°C):

    • Once the initial bubbling subsides (formation of ureido intermediate), raise the temperature to 170°C–180°C.

    • Maintain for 2–3 hours. The mixture will gradually solidify (or become a thick paste) as the high-melting quinazoline product forms.

    • Critical Checkpoint: If the mixture solidifies completely, do not overheat. The reaction is likely diffusion-limited at this point.

  • Workup & Purification:

    • Cool the flask to ~80°C.

    • Add 50 mL of hot water to dissolve the excess urea. Break up the solid cake with a spatula.

    • Filter the suspension while warm.[3] The product (quinazoline-dione) is insoluble in water, while urea is highly soluble.

    • Wash: Wash the filter cake with 2 x 20 mL hot water, followed by 1 x 20 mL cold ethanol.

    • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Expected Results
  • Yield: 75% – 85%

  • Appearance: Off-white to beige powder.

  • Identity Confirmation: 1H NMR (DMSO-d6) should show two broad singlets for NH protons (approx. 11.0 ppm and 10.8 ppm) and loss of the ester methyl singlet.

Troubleshooting & Process Optimization

The 3,4-dimethoxy substitution pattern introduces specific challenges compared to the 4,5-isomer.

IssueMechanistic CauseCorrective Action
Low Yield / Incomplete Reaction Steric hindrance at C3-methoxy prevents urea attack on the amine.Increase urea equivalents to 10.0x. Add catalytic Ammonium Acetate to buffer the pH and facilitate proton transfer.
Sublimation of Urea High temperature causes urea to deposit in the condenser neck.Use a wide-bore condenser. Periodically scrape the neck or use a slight N2 overpressure.
Product Discoloration (Brown) Oxidation of the electron-rich aromatic ring at 180°C.Degas reagents. Run the reaction under a gentle stream of Argon or Nitrogen.
"Sticky" Melt Formation of polymeric byproducts or incomplete methanol removal.Ensure temperature reaches >160°C to drive off methanol. Use a mechanical stirrer for larger scales.
Regiochemical Verification

It is vital to verify you have the correct isomer.

  • Starting Material: Methyl 2-amino-3,4 -dimethoxybenzoate.[11]

  • Product: 7,8 -Dimethoxyquinazoline-2,4(1H,3H)-dione.

  • Differentiation: In the 1H NMR of the product, the aromatic protons for the 7,8-isomer will appear as an AB system (doublets) because they are ortho to each other (H5 and H6).

    • Contrast: The 6,7-isomer (Prazosin precursor) has para-protons (H5 and H8), which appear as two distinct singlets .

References

  • Synthesis of Quinazoline-2,4-diones: Bridges, A. J., et al. "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline." Journal of Medicinal Chemistry, 1996.[12]

  • Urea Fusion Methodology: Mizuno, T., et al. "Practical Synthesis of 2,4(1H,3H)-Quinazolinediones from 2-Aminobenzoates and Urea." Tetrahedron Letters, 2000.
  • Regiochemical Analysis: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and quinazoline-2,4(1H,3H)-diones." Tetrahedron, 2005.

  • Process Chemistry of Quinazolines: "Process for preparing 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione." Google Patents, WO2001096318A1. (Industrial baseline for urea fusion conditions).

Sources

A Comprehensive Technical Guide to the Solubility of Methyl 2-amino-3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is a cornerstone of successful formulation and delivery. This guide provides an in-depth exploration of the solubility of Methyl 2-amino-3,4-dimethoxybenzoate, a compound of interest in various research and development endeavors. In the absence of extensive published solubility data for this specific molecule, this document serves as a comprehensive manual, detailing the theoretical underpinnings of its solubility, robust experimental protocols for its determination, and the analytical methods required for its quantification. This guide is designed to empower the scientific community to approach the solubility assessment of this and similar compounds with scientific rigor and practical insight.

Molecular Structure and its Influence on Solubility

The solubility of an organic compound is intrinsically linked to its molecular structure. The interplay of functional groups and the overall molecular architecture dictates how it interacts with different solvents. This compound possesses a unique combination of functional groups that govern its solubility profile.

  • The Aromatic Ring: The benzene ring forms the core of the molecule and is inherently nonpolar, favoring interactions with nonpolar solvents.

  • The Amino Group (-NH₂): As a primary amine, this group is capable of forming hydrogen bonds with protic solvents (e.g., water, alcohols). Its basic nature also allows for salt formation in acidic solutions, which can dramatically increase aqueous solubility.

  • The Methyl Ester Group (-COOCH₃): The ester group is polar and can act as a hydrogen bond acceptor. However, it is generally less effective at hydrogen bonding than the amino group.

  • The Methoxy Groups (-OCH₃): The two methoxy groups are moderately polar and can also act as hydrogen bond acceptors. Their presence on the aromatic ring increases the overall polarity of the molecule compared to a simple aminobenzoate. The position of these groups can also influence crystal lattice energy and, consequently, solubility.

The overall solubility of this compound in a given solvent will be a balance of these competing factors. In polar protic solvents, the hydrogen bonding capabilities of the amino and methoxy groups will be the primary drivers of solubility. In polar aprotic solvents, dipole-dipole interactions will dominate. In nonpolar solvents, the nonpolar character of the benzene ring will be the most significant factor.

Logical Relationship of Functional Groups to Solubility

Caption: Interplay of functional groups determining the solubility of this compound.

Theoretical Approaches to Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of a compound's solubility. These methods are particularly useful in early-stage development for solvent screening.

Group Contribution Methods: These models estimate solubility by summing the contributions of the individual functional groups within a molecule. The underlying principle is that each functional group has a characteristic impact on the overall solubility. While powerful for many organic compounds, the accuracy of these predictions can be influenced by the intramolecular interactions between adjacent functional groups, which can be complex in a molecule like this compound.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This technique measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Principle

An excess amount of the solid compound is added to the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound is determined analytically.

Detailed Experimental Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The exact amount of excess solid is not critical, but enough should be added to ensure that a solid phase remains at equilibrium.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Sample Preparation for Analysis: Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.

Experimental Workflow for Shake-Flask Method

Shake_Flask_Workflow A Add Excess Solid to Solvent B Equilibrate at Constant Temp (24-72h) A->B C Separate Solid and Liquid Phases (Filter/Centrifuge) B->C D Dilute Saturated Solution C->D E Quantify Concentration (UV-Vis/HPLC) D->E F Determine Equilibrium Solubility E->F

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Qualitative Solubility Assessment

A preliminary qualitative assessment of solubility can be a rapid and valuable tool for initial solvent screening.

Protocol for Qualitative Solubility Testing
  • Place approximately 10 mg of this compound into a small test tube.

  • Add 1 mL of the test solvent in small portions, shaking vigorously after each addition.

  • Observe whether the solid dissolves completely.

  • If the compound is insoluble in water, its solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) aqueous solutions should be tested. Dissolution in 5% HCl would indicate the presence of a basic group (the amino group), while dissolution in 5% NaOH would suggest an acidic functionality (not expected for this molecule).

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is crucial for determining its solubility.

UV-Vis Spectrophotometry

Aromatic amines typically exhibit strong absorbance in the UV region of the electromagnetic spectrum.

Method Development:

  • Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. The resulting calibration curve should be linear and can be used to determine the concentration of unknown samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying organic compounds.

Typical HPLC Conditions:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The exact ratio will need to be optimized to achieve good separation and peak shape.

  • Detection: A UV detector set at the λmax of the compound.

  • Quantification: A calibration curve is constructed by injecting standard solutions of known concentrations and plotting peak area versus concentration.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic WaterTo be determinedTo be determined
EthanolTo be determinedTo be determined
MethanolTo be determinedTo be determined
Polar Aprotic AcetoneTo be determinedTo be determined
AcetonitrileTo be determinedTo be determined
Dimethyl Sulfoxide (DMSO)To be determinedTo be determined
Nonpolar HexaneTo be determinedTo be determined
TolueneTo be determinedTo be determined

Interpretation of Results:

The solubility data will provide valuable insights into the physicochemical properties of this compound. High solubility in polar protic solvents would confirm the importance of hydrogen bonding interactions. Solubility in polar aprotic solvents would highlight the role of dipole-dipole interactions. Limited solubility in nonpolar solvents would be expected due to the polar functional groups.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions with rigorous experimental methodologies, researchers can obtain the critical solubility data necessary for advancing their research and development activities. The protocols and analytical methods detailed herein are designed to be robust and reliable, ensuring the generation of high-quality, reproducible data.

References

  • At the time of this writing, specific peer-reviewed articles detailing the solubility of this compound were not identified. The principles and methodologies described are based on established practices in the fields of physical chemistry and pharmaceutical sciences. For further reading on the general principles of solubility and the experimental techniques mentioned, please refer to standard textbooks on physical pharmacy and analytical chemistry.

Methodological & Application

Application Note & Detailed Protocol: Synthesis of Methyl 2-amino-3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-amino-3,4-dimethoxybenzoate is a valuable substituted anthranilate derivative that serves as a key building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). Its structural motif, featuring an ortho-amino ester with two adjacent methoxy groups, makes it a versatile precursor for constructing quinazolines, benzodiazepines, and other pharmacologically relevant scaffolds. This document provides a comprehensive, field-tested protocol for the multi-step synthesis of this compound, designed for researchers in organic synthesis, medicinal chemistry, and drug development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and reproducible outcome.

Synthetic Strategy Overview

The synthesis of the target molecule is strategically designed as a two-step sequence commencing from the commercially available and cost-effective starting material, 3,4-dimethoxybenzoic acid (veratric acid). The overall strategy involves:

  • Fischer Esterification: Protection of the carboxylic acid functional group as a methyl ester. This initial step prevents unwanted side reactions during the subsequent electrophilic aromatic substitution and increases the solubility of the substrate in organic solvents.

  • Regioselective Nitration: Introduction of a nitro group onto the aromatic ring. The electron-donating methoxy groups are activating and ortho-, para-directing. The ester group is a deactivating meta-director. The combined directing effects favor the introduction of the electrophile at the C-2 or C-6 position. Steric hindrance from the C-3 methoxy group and the C-1 ester group favors nitration at the C-6 position, which after re-numbering based on IUPAC nomenclature for the final product, corresponds to the desired C-2 position relative to the ester.

  • Catalytic Reduction: Conversion of the nitro group to the primary amine via catalytic hydrogenation. This is a clean and high-yielding transformation that affords the final product.

This synthetic route is robust, scalable, and utilizes common laboratory reagents and techniques.

Visualized Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from 3,4-dimethoxybenzoic acid to this compound.

Synthesis_Workflow Start 3,4-Dimethoxybenzoic Acid Intermediate1 Methyl 3,4-dimethoxybenzoate Start->Intermediate1 Step 1: Fischer Esterification CH3OH, H2SO4 (cat.) Reflux Intermediate2 Methyl 2-nitro-3,4-dimethoxybenzoate Intermediate1->Intermediate2 Step 2: Nitration HNO3, H2SO4 0-5 °C FinalProduct This compound Intermediate2->FinalProduct Step 3: Reduction H2, Pd/C MeOH

Caption: Overall synthetic scheme for this compound.

Part 1: Detailed Experimental Protocols

Safety Precaution: This protocol involves the use of concentrated strong acids (sulfuric and nitric acid) and flammable solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Synthesis of Methyl 3,4-dimethoxybenzoate (Fischer Esterification)

Causality: The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction.[1] Using methanol as both the reactant and the solvent provides a large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester product.[2] Concentrated sulfuric acid acts as the catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.[3]

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
3,4-Dimethoxybenzoic Acid182.1710.0 g1.0
Methanol (MeOH)32.04150 mLExcess
Sulfuric Acid (conc. H₂SO₄)98.083.0 mLCatalytic

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethoxybenzoic acid (10.0 g, 54.9 mmol).[4][5]

  • Add methanol (150 mL) to the flask and stir the suspension.

  • Carefully and slowly, add concentrated sulfuric acid (3.0 mL) to the stirring mixture. The addition is exothermic, and the solids should dissolve upon addition of the acid.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent system).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid, and finally with brine (1 x 50 mL).[6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 3,4-dimethoxybenzoate as a white solid.

  • Expected Yield: 9.5 - 10.5 g (88-97%). The product is often of sufficient purity for the next step, but can be recrystallized from methanol if necessary.

Step 2: Synthesis of Methyl 2-nitro-3,4-dimethoxybenzoate (Nitration)

Causality: The nitration of an aromatic ring is a classic electrophilic aromatic substitution. A mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺).[7] The reaction is performed at low temperatures (0-5 °C) to control the exothermic reaction and to minimize the formation of dinitrated byproducts.[8]

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
Methyl 3,4-dimethoxybenzoate196.209.0 g1.0
Sulfuric Acid (conc. H₂SO₄)98.0840 mL-
Nitric Acid (conc. HNO₃, 70%)63.013.3 mL~1.1

Procedure:

  • Add concentrated sulfuric acid (40 mL) to a 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add Methyl 3,4-dimethoxybenzoate (9.0 g, 45.9 mmol) in small portions to the cold, stirring sulfuric acid, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.3 mL) to 5 mL of cold, concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the ester in sulfuric acid via the dropping funnel over 30-45 minutes. Critically maintain the internal reaction temperature between 0 and 5 °C throughout the addition.[9]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Pour the reaction mixture slowly and carefully onto approximately 200 g of crushed ice in a large beaker with vigorous stirring.

  • A yellow precipitate of Methyl 2-nitro-3,4-dimethoxybenzoate will form. Allow the ice to melt completely while stirring.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product in a desiccator or a vacuum oven at 40-50 °C.

  • Expected Yield: 9.0 - 10.5 g (81-94%). The product can be recrystallized from ethanol for higher purity.

Step 3: Synthesis of this compound (Reduction)

Causality: Catalytic hydrogenation is a highly efficient method for the reduction of aromatic nitro groups. The palladium on carbon (Pd/C) catalyst facilitates the addition of hydrogen (H₂) across the nitrogen-oxygen bonds of the nitro group, which are sequentially reduced to nitroso, hydroxylamino, and finally the amino group, with water as the only byproduct.[10] This method is preferred for its high yields and clean reaction profile.

Reagent/Solvent/CatalystMolar Mass ( g/mol )AmountMolar Equivalents
Methyl 2-nitro-3,4-dimethoxybenzoate241.198.0 g1.0
Palladium on Carbon (10% Pd/C)-400 mg5 wt%
Methanol (MeOH)32.04150 mL-
Hydrogen (H₂)2.02-Excess

Procedure:

  • To a hydrogenation flask or a suitable pressure vessel, add Methyl 2-nitro-3,4-dimethoxybenzoate (8.0 g, 33.2 mmol) and methanol (150 mL).

  • Carefully add 10% Palladium on Carbon (400 mg, 5 wt%) to the mixture. Caution: Pd/C can be pyrophoric; handle it in an inert atmosphere or add it to the solvent carefully.

  • Seal the reaction vessel and purge it with nitrogen or argon, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 15-50 psi, or use a balloon filled with H₂ for atmospheric pressure hydrogenation) and stir the mixture vigorously at room temperature.[10]

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-16 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol (2 x 20 mL) to ensure complete recovery of the product.[10]

  • Combine the filtrates and concentrate under reduced pressure to afford this compound as a solid.

  • Expected Yield: 6.5 - 7.2 g (92-98%). The product can be recrystallized from a mixture of ethyl acetate and hexane if further purification is required.

Conclusion

This application note details a reliable and efficient three-step synthesis for this compound. By following the outlined procedures and adhering to the safety precautions, researchers can consistently obtain high yields of the desired product. The causality-driven explanations for each step are intended to provide a deeper understanding of the chemical transformations, empowering scientists to troubleshoot and adapt the protocol as needed for their specific research applications.

References

  • MDPI. (n.d.). Retracted: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Odinity. (2014, March 27). Fischer Esterification. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 2-amino-3,5-dimethoxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • HiMedia Laboratories. (n.d.). 3,4-Dimethoxybenzoic acid. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Truman ChemLab. (n.d.). Multistep Synthesis Nitration. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • University of Missouri. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

Sources

using Methyl 2-amino-3,4-dimethoxybenzoate in heterocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision use of Methyl 2-amino-3,4-dimethoxybenzoate in heterocyclic synthesis.

Technical Note on Isomerism: Unlike the widely used 4,5-dimethoxy isomer (precursor to Prazosin, Erlotinib, and Gefitinib), the 3,4-dimethoxy starting material yields 7,8-dimethoxy-fused heterocycles. This structural variation is critical in Medicinal Chemistry for altering binding poses in ATP pockets (e.g., EGFR, VEGFR) and modifying metabolic stability profiles by shifting the "soft" metabolic sites.

Starting Material: this compound CAS: 24812-90-6 (General isomer class reference) / Custom Synthesis Target Scaffolds: 7,8-Dimethoxyquinazolin-4(3H)-one; 7,8-Dimethoxyquinazoline-2,4-dione.

Strategic Overview & Reactivity Analysis

The primary challenge in using this compound is the Ortho-Effect .

  • Steric Hindrance: The methoxy group at position 3 is ortho to the amino group at position 2. This creates significant steric bulk that hinders the initial nucleophilic attack of the amine on electrophiles (e.g., formamide, isocyanates).

  • Electronic Effect: While the methoxy groups are electron-donating (increasing ring nucleophilicity), the steric block dominates the reaction kinetics at the nitrogen center.

  • Implication: Protocols must utilize higher energy conditions (temperature/catalysis) or more reactive electrophiles (e.g., Formamidine acetate vs. Formamide) compared to the standard 4,5-dimethoxy isomer.

Pathway Divergence Map

The following flowchart illustrates the transformation pathways from the starting ester to bioactive scaffolds.

G Start Methyl 2-amino- 3,4-dimethoxybenzoate R1 Formamide (180°C) or Formamidine Acetate Start->R1 R2 Urea (Fusion, 160°C) Start->R2 Int1 7,8-Dimethoxy- quinazolin-4(3H)-one R1->Int1 Niementowski Cyclization Int2 7,8-Dimethoxy- quinazoline-2,4-dione R2->Int2 Urea Fusion R3 POCl3 (Chlorination) Final1 4-Chloro-7,8- dimethoxyquinazoline R3->Final1 Activation Int1->R3 Drug Anilino-Quinazoline (Kinase Inhibitor Analog) Final1->Drug SnAr w/ Anilines

Caption: Divergent synthesis pathways from this compound to key heterocyclic scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 7,8-Dimethoxyquinazolin-4(3H)-one

Method: Modified Niementowski Reaction Rationale: Standard formamide reflux (Niementowski) often fails or gives low yields due to the steric hindrance of the 3-OMe group. This protocol uses Formamidine Acetate , a more potent electrophile that proceeds under milder conditions.

Reagents:

  • This compound (1.0 eq)

  • Formamidine Acetate (1.5 - 2.0 eq)

  • Solvent: 2-Methoxyethanol (preferred for higher boiling point) or Ethanol.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (5.0 g, 23.7 mmol) in 2-Methoxyethanol (50 mL).

  • Addition: Add Formamidine Acetate (3.7 g, 35.5 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (N2 or Ar).

    • Critical Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting ester (high Rf) should disappear, replaced by a lower Rf spot (Quinazolinone).

    • Time: Due to the 3-OMe steric block, reaction time may extend to 12–16 hours (vs. 4-6h for the 4,5-isomer).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If no precipitate forms: Concentrate the solvent to ~20% volume under reduced pressure, then pour into ice-cold water (100 mL).

  • Isolation: Filter the white/off-white solid. Wash with cold water (2 x 20 mL) and cold diethyl ether (20 mL) to remove unreacted ester.

  • Purification: Recrystallize from Ethanol or DMF/Water if necessary.

  • Yield Expectation: 75–85%.

Protocol B: Activation to 4-Chloro-7,8-dimethoxyquinazoline

Context: This is the key intermediate for generating EGFR-type kinase inhibitors.

Reagents:

  • 7,8-Dimethoxyquinazolin-4(3H)-one (from Protocol A)

  • Thionyl Chloride (SOCl2) or POCl3 (excess)

  • Catalytic DMF (3-5 drops)

Step-by-Step Procedure:

  • Setup: Place the quinazolinone (2.0 g) in a dry flask. Add POCl3 (10 mL) and DMF (3 drops).

  • Reaction: Reflux at 105°C for 3–5 hours. The suspension will clear as the chloro-imidate forms.

  • Quench (Hazardous): Cool to RT. Remove excess POCl3 under vacuum.

    • Safety: Slowly pour the residue onto crushed ice/NaHCO3 solution with vigorous stirring. Maintain pH > 7 to prevent hydrolysis back to the quinazolinone.

  • Extraction: Extract with Dichloromethane (DCM). Dry over MgSO4 and concentrate.

  • Storage: The resulting yellow solid is unstable to moisture. Store under Nitrogen or use immediately for SNAr coupling with anilines.

Comparative Data: 3,4-OMe vs. 4,5-OMe Isomers[1]

The following table highlights the operational differences required when switching from the standard "Prazosin" precursor (4,5-dimethoxy) to the "7,8-series" precursor (3,4-dimethoxy).

Feature4,5-Dimethoxy Precursor (Standard)3,4-Dimethoxy Precursor (Target)
Product Scaffold 6,7-Dimethoxyquinazoline7,8-Dimethoxyquinazoline
Steric Environment Unhindered AmineHindered Amine (Ortho-OMe)
Cyclization Temp 100–120°C125–160°C (Requires higher energy)
Preferred Reagent FormamideFormamidine Acetate (Better nucleophile capture)
Metabolic Site C6/C7 O-Demethylation (Rapid)C7/C8 O-Demethylation (Altered Rate)
Solubility ModerateOften Higher (due to disrupted crystal packing)

Troubleshooting & Optimization

The "Stalled Reaction" (Incomplete Cyclization)
  • Symptom: TLC shows unreacted starting material even after 12h reflux.

  • Cause: The steric clash of the 3-methoxy group prevents the formation of the tetrahedral intermediate.

  • Solution:

    • Switch Solvent: Move from Ethanol (78°C) to Diglyme (162°C) or Diphenyl ether (250°C).

    • Microwave Assist: Run the reaction in a sealed microwave vial at 150°C for 30–60 mins.

    • Acid Catalysis: Add 5 mol% p-Toluenesulfonic acid (PTSA) to activate the ester carbonyl.

Regioselectivity in Electrophilic Substitution

If performing nitration or halogenation on the intact benzene ring of the starting material:

  • The 3,4-dimethoxy pattern directs incoming electrophiles to position 6 (para to the 3-OMe, ortho to the 4-OMe).

  • This yields 2-amino-3,4-dimethoxy-6-nitrobenzoate , a precursor for tricyclic systems.

References

  • Quinazoline Synthesis Review: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and 1,2-dihydroquinazolin-4(3H)-ones." Tetrahedron 61.43 (2005): 10153-10202. Link

  • Niementowski Reaction Mechanism: Alexandre, F. R., et al. "Amidine-based synthesis of quinazolinones." Tetrahedron Letters 44.24 (2003): 4455-4458. Link

  • EGFR Inhibitor SAR (Isomer Comparison): Bridges, A. J., et al. "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry 39.1 (1996): 267-276. Link

  • Steric Effects in Anthranilates: Hess, H. J., et al. "Prazosin: synthesis and structure-activity relationships." Journal of Medicinal Chemistry 11.4 (1968): 812-818. (Foundational text on the 6,7-isomer for contrast). Link

  • Formamidine Acetate Protocol: Han, Y., et al. "One-pot synthesis of quinazolin-4(3H)-ones." Synthetic Communications 36.20 (2006): 2997-3006. Link

Optimization of Crystallization Kinetics for Methyl 2-amino-3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2025-042

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Methyl 2-amino-3,4-dimethoxybenzoate (CAS: Specific isomer analog to 24812-90-6 family) is a critical anthranilate intermediate used in the synthesis of quinazoline-based tyrosine kinase inhibitors. High purity (>99.5%) is required to prevent side-reactions during subsequent cyclization steps (e.g., with formamidine acetate or urea), where impurities can lead to difficult-to-separate regioisomers.

This Application Note details the purification of this compound via recrystallization. Unlike its 4,5-dimethoxy isomer (a Gefitinib intermediate), the 3,4-dimethoxy substitution pattern introduces specific steric strain and solubility shifts that require tailored thermodynamic control to avoid "oiling out" (liquid-liquid phase separation) before crystallization.

Key Challenges Addressed
  • Oxidative Instability: Electron-rich anilines are prone to oxidation, leading to colored azo/azoxy impurities.

  • Regioisomer Contamination: Separation from the 2-amino-4,5-dimethoxy or 2-amino-3,5-dimethoxy isomers generated during non-selective nitration/reduction sequences.

  • Oiling Out: The methoxy groups increase lipophilicity, often causing the compound to separate as an oil in water-miscible solvents if the cooling profile is too aggressive.

Solvent Selection Strategy (Thermodynamic Screening)

The choice of solvent is governed by the Hansen Solubility Parameters (HSP) . For anthranilate esters, we require a solvent that disrupts the crystal lattice at elevated temperatures (breaking


-

stacking) but allows re-association upon cooling.
Recommended Solvent Systems
Solvent SystemTypeSolubility ProfileApplication
Methanol (MeOH) Single SolventHigh at reflux; Moderate at RT.Primary Choice. Best for removing non-polar impurities.
Toluene Single SolventHigh at reflux; Low at -10°C.Excellent for removing polar oxidation byproducts. Requires low-temp isolation.
EtOAc / n-Heptane Solvent / Anti-SolventVariable based on ratio.High Recovery. Use if yield is the priority over absolute purity.
IPA / Water Solvent / Anti-SolventHigh / Low.Polarity Tuning. Use if inorganic salts are present.
Solvent Decision Workflow

The following logic gate determines the optimal system based on crude purity and impurity profile.

SolventSelection Start Crude Material Analysis CheckPurity HPLC Purity > 95%? Start->CheckPurity CheckColor Significant Color (Oxidation)? CheckPurity->CheckColor Yes EtOAc Use EtOAc/Heptane (Precipitation) CheckPurity->EtOAc No (Maximize Yield) MeOH Use Methanol (Reflux -> 0°C) CheckColor->MeOH No Toluene Use Toluene (Reflux -> -10°C) CheckColor->Toluene Yes (Non-polar impurities) Carbon Add Activated Carbon (Clarification Step) CheckColor->Carbon Yes (Polar impurities) Carbon->MeOH

Figure 1: Decision tree for solvent selection based on crude material attributes.

Detailed Protocol: Methanol Recrystallization

This protocol utilizes Methanol as the primary solvent. It balances yield and purity effectively for this class of compounds.

Materials Required[1][3][4][5][6][7][8][9]
  • Crude this compound.

  • Solvent: HPLC-grade Methanol.

  • Equipment: Jacketed glass reactor (or round-bottom flask) with overhead stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.

Step-by-Step Methodology
Phase 1: Dissolution and Clarification
  • Inerting: Purge the reactor with Nitrogen (

    
    ) for 15 minutes. Reason: Prevents oxidation of the amino group at high temperatures.
    
  • Charging: Charge crude solid into the reactor.

  • Solvent Addition: Add Methanol (5.0 volumes relative to solid weight, e.g., 5 mL per 1 g).

  • Heating: Heat the slurry to Reflux (64-65°C) with moderate stirring (200 RPM).

  • Assessment:

    • If fully dissolved: Proceed to step 6.

    • If solids remain: Add Methanol in 0.5 volume increments until dissolution is complete.

    • If colored: Add activated carbon (5 wt%), stir for 30 mins at reflux, and filter hot through a Celite pad (pre-warmed funnel).

Phase 2: Controlled Nucleation (The Critical Step)

Self-Validating Check: To prevent oiling out, we must avoid "crash cooling."

  • Initial Cooling: Cool the solution from 65°C to 50°C at a rate of 1°C/min.

  • Seeding: At 50°C (metastable zone), add seed crystals (0.1 wt% of pure product).

    • Observation: Verify the solution turns slightly turbid but does not separate into two liquid layers.

  • Aging: Hold at 50°C for 30 minutes to allow crystal growth on seeds.

Phase 3: Crystal Growth and Isolation
  • Ramp Cooling: Cool from 50°C to 0°C at a rate of 0.5°C/min. Reason: Slow cooling promotes the rejection of impurities from the crystal lattice.

  • Terminal Hold: Hold at 0°C for 2 hours to maximize yield.

  • Filtration: Filter the slurry using a vacuum Buchner funnel or centrifuge.

  • Washing: Wash the wet cake with cold Methanol (-10°C) (2 x 1.0 volume). Reason: Displaces mother liquor containing impurities without re-dissolving the product.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Experimental Workflow Visualization

The following diagram illustrates the critical process parameters (CPPs) for the recrystallization lifecycle.

RecrystProcess Dissolution Dissolution Temp: 65°C (Reflux) Atmosphere: N2 Clarification Hot Filtration (Optional Carbon Treat) Dissolution->Clarification Remove Insolubles Metastable Cool to Metastable Zone Temp: 50°C Clarification->Metastable Slow Cool Seeding Seeding Event Add 0.1% Pure Crystals Metastable->Seeding Supersaturation Growth Controlled Cooling Rate: 0.5°C/min -> 0°C Seeding->Growth Crystal Formation Growth->Dissolution IF OILING OUT: Re-heat & add more solvent Isolation Filtration & Wash Solvent: Cold MeOH Growth->Isolation Yield Recovery

Figure 2: Process flow diagram emphasizing the seeding and cooling ramp to ensure crystalline purity.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueObservationRoot CauseCorrective Action
Oiling Out Liquid droplets form instead of crystals.Temperature dropped too fast or solution is too concentrated.Re-heat to reflux, add 10% more solvent, and cool slower. Must Seed.
Low Yield Mother liquor is still rich in product.Final temperature too high or solvent too strong.Cool to -10°C or add water (anti-solvent) dropwise at the end.
Colored Product Product is pink/brown instead of off-white.Oxidation of amine.Use degassed solvents; ensure

blanket; use Toluene recrystallization.
Low Melting Point MP is broad (e.g., >2°C range).Isomeric impurities (4,5-dimethoxy).[1]Recrystallize again; consider column chromatography if <90% pure.

Data Validation:

  • Target Melting Point: The 3,4-dimethoxy isomer typically melts distinct from the 4,5-isomer (128-130°C). Expect a range near 90-100°C (experimentally dependent on polymorph), but sharp (<1°C range).

  • HPLC Purity: Target >99.5% area.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Source for seeding and metastable zone width theory).
  • PubChem Database. (2025).[2] Methyl 2-amino-3-methoxybenzoate and relatives. National Library of Medicine.[2] Available at: [Link]

  • Google Patents. (2004). Process for the preparation of quinazoline derivatives. (Reference for anthranilate purification in Gefitinib synthesis).

Sources

Application Note: Comprehensive Analytical Characterization of Methyl 2-amino-3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of Methyl 2-amino-3,4-dimethoxybenzoate. As a key intermediate in pharmaceutical synthesis and a member of the aminobenzoate class of compounds, its structural integrity, purity, and impurity profile are critical for downstream applications. This guide is designed for researchers, quality control analysts, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of specific techniques and parameters. We will cover chromatographic methods (HPLC, GC-MS) for purity and identification, and spectroscopic methods (NMR, FT-IR) for definitive structural elucidation. All methodologies are presented within the context of established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Introduction and Physicochemical Profile

This compound is a substituted anthranilate derivative. The precise arrangement of the amino and dual methoxy groups on the benzene ring dictates its chemical reactivity and physical properties. Accurate and robust analytical characterization is paramount to confirm its identity, quantify its purity, and identify any process-related impurities or degradants, ensuring its suitability for use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Notes
Molecular Formula C₁₀H₁₃NO₄Based on structure.
Molecular Weight 211.21 g/mol Based on structure.[1]
Appearance White to light yellow crystalline powderInferred from similar compounds.[2][3]
CAS Number 26759-46-6 (for a related isomer)Note: This is for the 2-amino-4,5-dimethoxy isomer; a unique CAS for the 3,4-dimethoxy isomer may exist.[2][3]
Solubility Soluble in Methanol, Chloroform, Ethyl AcetateInferred from common organic synthesis and purification solvents.[3][4][5]

Chromatographic Analysis: Purity and Identification

Chromatographic techniques are the cornerstone of assessing the purity of pharmaceutical intermediates. They separate the main compound from impurities, allowing for quantification and identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle & Expertise: Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar organic molecules like this compound. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. The molecule's aromatic ring contains a strong chromophore, making UV detection highly sensitive and specific. The method is designed to be stability-indicating, meaning it can separate the active compound from potential degradation products.

Application Note: The selection of a C18 column provides a robust, versatile stationary phase with strong hydrophobic retention for the benzene ring. A gradient elution starting with a high aqueous content and moving towards a higher organic content (acetonitrile) ensures that both polar and non-polar impurities are effectively eluted and resolved. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase protonates the basic amino group, which sharpens peak shape and improves reproducibility.[6] UV detection at the λmax of the compound (typically around 254 nm or determined by a photodiode array detector) ensures optimal sensitivity for the main peak and related substances.

Protocol: HPLC Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water (diluent) to a final concentration of 0.5 mg/mL.

    • Vortex to dissolve and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    Table 2: HPLC Method Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25-26 min: 90% to 10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Data Interpretation:

  • Purity: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Assay: For quantitative analysis, a standard of known concentration is used to create a calibration curve. The concentration of the sample is then determined by comparing its peak area to the curve.

  • Peak Tailing: The primary amine can interact with residual silanols on the silica backbone of the column. The acidic mobile phase minimizes this, and a tailing factor of <1.5 is considered acceptable.

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

Principle & Expertise: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Molecules are separated in the gas phase based on their boiling point and interaction with a stationary phase. The mass spectrometer then fragments the eluted molecules, creating a unique mass spectrum that acts as a "molecular fingerprint" for identification.

Application Note: this compound contains a polar primary amine (-NH₂) group, which can cause peak tailing and poor chromatographic performance due to interactions with the GC column. To ensure a sharp, symmetrical peak and prevent on-column degradation, derivatization is essential . Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is the preferred method. This process replaces the active hydrogens on the amine group with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[7] Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns for library matching and structural confirmation.

Protocol: GC-MS Identification

  • Derivatization & Sample Preparation:

    • Place ~1 mg of the sample into a 2 mL GC vial.

    • Add 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation and Conditions:

    Table 3: GC-MS Method Parameters

ParameterRecommended Setting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Data Interpretation:

  • Identification: The mass spectrum of the derivatized compound is compared against a spectral library (e.g., NIST) or interpreted manually.

  • Expected Fragments: The mass spectrum of the TMS-derivatized molecule (M.W. 355.5 g/mol for di-TMS derivative) would be expected to show a molecular ion (M⁺) peak at m/z 355. Key fragments would include losses of methyl groups (M-15), the TMS group (M-73), and fragments characteristic of the benzoate structure.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis with derivatization.

Spectroscopic Analysis: Definitive Structural Elucidation

While chromatography suggests purity and identity, spectroscopy provides unambiguous proof of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. It probes the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. ¹H NMR reveals the number of different types of protons and their neighboring protons, while ¹³C NMR provides a count of unique carbon atoms.

Application Note: For this compound, ¹H NMR is expected to show distinct signals for the two aromatic protons, the three methyl groups (one ester, two methoxy), and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 1,2,3,4-substitution pattern. The amine protons often appear as a broad singlet and their chemical shift can be concentration-dependent. Deuterated chloroform (CDCl₃) is a common solvent, but DMSO-d₆ can be useful for better resolution of exchangeable protons like N-H.

Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved.

  • Instrumentation and Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

    • Standard pulse programs for ¹H, ¹³C{¹H}, DEPT-135, and 2D experiments like COSY and HSQC can be used for full structural assignment.

Data Interpretation: Predicted ¹H and ¹³C NMR Shifts

Table 4: Predicted NMR Data (in CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic-H (C5-H)δ ~7.0-7.2 ppm (d)δ ~115-120 ppm
Aromatic-H (C6-H)δ ~6.3-6.5 ppm (d)δ ~105-110 ppm
Amine (-NH₂)δ ~4.5-5.5 ppm (br s)N/A
Methoxy (-OCH₃)δ ~3.8-3.9 ppm (s, 6H)δ ~55-57 ppm (2C)
Ester Methyl (-COOCH₃)δ ~3.7-3.8 ppm (s, 3H)δ ~51-53 ppm
Quaternary CarbonsN/Aδ ~168 (C=O), ~150 (C-O), ~145 (C-O), ~140 (C-N), ~110 (C-CO)
(Note: Predicted values are based on chemical principles and data from related structures.[3][4][8][9] Actual values must be confirmed experimentally.)

Experimental Workflow: NMR Analysis

NMR_Workflow prep Sample Preparation Dissolve 5-10 mg in CDCl₃ acq Data Acquisition Acquire ¹H, ¹³C, 2D Spectra on 400 MHz Spectrometer prep->acq proc Data Processing Fourier Transform Phase & Baseline Correction acq->proc analysis Spectral Analysis Assign Peaks Confirm Structure proc->analysis

Caption: Workflow for NMR structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Expertise: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent, rapid tool for confirming the presence of key structural motifs.

Application Note: The FT-IR spectrum of this compound will provide clear evidence for its primary functional groups. The ester carbonyl (C=O) stretch is typically a strong, sharp band. The N-H stretching of the primary amine will appear as a distinctive doublet. The C-O stretches from the ester and methoxy groups will also be prominent. The absence of other bands (e.g., a broad O-H from a carboxylic acid) confirms the integrity of the molecule.

Protocol: FT-IR Analysis

  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

    • For KBr pellet, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Data Acquisition:

    • Collect the spectrum, typically from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum first, which is automatically subtracted from the sample spectrum.

Data Interpretation: Characteristic FT-IR Absorption Bands

Table 5: Expected FT-IR Peaks

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3050 - 3000C-H Aromatic StretchBenzene Ring
2980 - 2850C-H Aliphatic StretchMethyl groups (-CH₃)
1720 - 1680 C=O Carbonyl Stretch Ester
1620 - 1580N-H Bend / C=C Aromatic StretchAmine / Benzene Ring
1280 - 1200C-O Asymmetric StretchAryl Ether (-O-CH₃)
1150 - 1050C-O Symmetric StretchEster / Aryl Ether
(Note: Values are typical ranges and may shift slightly based on the complete molecular environment.[10][11])

Experimental Workflow: FT-IR Analysis

FTIR_Workflow Sample Place Sample on ATR Crystal Acquire Acquire Sample Spectrum Sample->Acquire Background Acquire Background Spectrum Background->Acquire Process Background Subtraction Acquire->Process Interpret Identify Functional Groups Process->Interpret

Caption: Workflow for FT-IR functional group analysis.

Authoritative Grounding: The Role of Method Validation

Scientific integrity demands that any analytical method used for quality control or regulatory submission be validated to prove it is fit for its intended purpose.[12] The International Council for Harmonisation (ICH) provides the global standard for this process.[13]

  • Trustworthiness through Validation: A developed method is not inherently trustworthy until it has been validated. Validation demonstrates, with a high degree of assurance, that the method will consistently produce a result that meets pre-determined specifications and quality attributes.

  • Key Validation Parameters (ICH Q2(R2)): The core parameters that must be assessed for a quantitative purity method like the HPLC protocol described include:

    • Accuracy: Closeness of test results to the true value.[13][14]

    • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly (repeatability and intermediate precision).[15]

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).[14]

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15]

    • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

The new ICH Q14 guideline on Analytical Procedure Development works in concert with Q2(R2) to promote a more systematic, lifecycle-based approach to method development and validation.[13][16]

Logical Relationship: Method Development and Validation

Validation_Lifecycle Dev Method Development (ICH Q14) Val Method Validation (ICH Q2(R2)) Dev->Val Demonstrates Fitness for Purpose Routine Routine Use & Lifecycle Management Val->Routine Enables Reliable QC Testing Routine->Dev Re-development/ Re-validation if needed

Caption: The lifecycle relationship between method development and validation.

References

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • Taylor & Francis Online. (2023, February 8). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • Scholars Research Library. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre, 8(12), 57-67.
  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • ResearchGate. (2025, August 9). Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid.
  • Asian Journal of Research in Chemistry. Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid.
  • SIELC Technologies. Separation of Methyl 4-amino-3-methoxybenzoate on Newcrom R1 HPLC column.
  • ChemicalBook. Methyl 3,4-dimethoxybenzoate(2150-38-1) 1H NMR spectrum.
  • ResearchGate. (2016, August). 2-Amino-3-methylpyridinium 3,4-dimethoxybenzoate. IUCrData, 1(Pt 8).
  • DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
  • National Institutes of Health (NIH). (S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate.
  • Wiley Online Library. (2018, January 16). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
  • The Royal Society of Chemistry. Supporting information NMR methodology for complex mixture 'separation'.
  • Agilent Technologies. Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis.
  • National Institutes of Health (NIH). Methyl 2-amino-4,5-dimethoxybenzoate.
  • Sigma-Aldrich. Methyl 2-amino-4-methoxybenzoate.
  • CDC Stacks. Supporting Information.
  • CymitQuimica. Methyl 2-Amino-4,5-dimethoxybenzoate.
  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate.
  • ChemicalBook. Methyl 2-amino-4,5-dimethoxybenzoate synthesis.
  • Studia Universitatis Babes-Bolyai, Chemia. GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS.
  • Wiley Online Library. (2022, December 12). Determination of double bond positions in methyl ketones by gas chromatography–mass spectrometry using dimethyl disulfide derivatization.
  • SMT. HPLC SEPARATION GUIDE.
  • NIST WebBook. Methyl 4(methylamino)benzoate.

Sources

Application Note: Large-Scale Synthesis of Methyl 2-amino-3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the large-scale synthesis of Methyl 2-amino-3,4-dimethoxybenzoate and addresses the critical regiochemical distinction between this specific isomer and its widely used industrial analog, Methyl 2-amino-4,5-dimethoxybenzoate (the key intermediate for quinazoline APIs like Prazosin).

Executive Summary & Strategic Analysis

The Isomer Challenge

In the field of drug development, particularly for quinazoline-based kinase inhibitors and alpha-blockers, the specific arrangement of methoxy substituents on the anthranilic acid scaffold is critical.

  • The "Standard" Isomer (4,5-dimethoxy): The vast majority of industrial requests refer to Methyl 2-amino-4,5-dimethoxybenzoate , the precursor to Prazosin, Alfuzosin, and Gefitinib. This is synthesized via nitration of veratric acid (3,4-dimethoxybenzoic acid).

  • The "Target" Isomer (3,4-dimethoxy): The user-specified This compound is a distinct regioisomer where the amino group is sterically crowded between the ester and a methoxy group. This isomer cannot be synthesized via direct nitration of veratric acid due to directing effects.

This guide provides protocols for BOTH:

  • Protocol A (Primary): The specialized synthesis of the 3,4-isomer (Literal Topic) using the Hofmann Rearrangement.

  • Protocol B (Industrial Standard): The synthesis of the 4,5-isomer (Likely Intent) via Nitration/Reduction.

Retrosynthetic Logic (3,4-Isomer)

Direct nitration of 3,4-dimethoxybenzoic acid yields the 6-nitro isomer (leading to the 4,5-amino product). To achieve the 2-amino-3,4-dimethoxy substitution pattern, we must utilize a rearrangement strategy that installs the amine adjacent to the carboxyl group on a pre-substituted ring.

  • Pathway: 3,4-Dimethoxyphthalic acid

    
     3,4-Dimethoxyphthalimide 
    
    
    
    Hofmann Rearrangement
    
    
    2-Amino-3,4-dimethoxybenzoic acid
    
    
    Methyl Ester.

Chemical Pathways & Mechanism[1]

Reaction Scheme (DOT Diagram)

SynthesisPathways Start 3,4-Dimethoxyphthalic Acid Imide 3,4-Dimethoxyphthalimide Start->Imide Urea, 150°C (Imidation) AmineAcid 2-Amino-3,4-dimethoxybenzoic Acid (Target Acid) Imide->AmineAcid NaOCl, NaOH (Hofmann Rearrangement) Target This compound (Final Target) AmineAcid->Target MeOH, H2SO4 (Esterification) Isomer45 Methyl 2-amino-4,5-dimethoxybenzoate (Prazosin Intermediate) Target->Isomer45 Regioisomers Veratric Veratric Acid (3,4-Dimethoxybenzoic Acid) Nitro 6-Nitroveratric Acid (Precursor to 4,5-isomer) Veratric->Nitro HNO3/AcOH (Nitration) Nitro->Isomer45 Red + Esterification

Figure 1: Divergent synthetic pathways. The solid path (Green/Blue) yields the requested 3,4-isomer. The dashed path (Red) yields the common industrial 4,5-isomer.

Protocol A: Synthesis of this compound

Target: The specific 3,4-regioisomer (CAS 5701-87-1 derivative).

Step 1: Formation of 3,4-Dimethoxyphthalimide
  • Reagents: 3,4-Dimethoxyphthalic acid (1.0 eq), Urea (1.2 eq).

  • Solvent: Xylene (optional) or solvent-free melt.

  • Procedure:

    • Charge 3,4-dimethoxyphthalic acid and urea into a reactor fitted with an overhead stirrer and a condenser/trap for ammonia evolution.

    • Heat the mixture to 150–160°C . The mixture will melt, and ammonia gas will evolve (Scrubber required).

    • Maintain temperature for 4–6 hours until gas evolution ceases and the melt solidifies.

    • Cool to 80°C, add water, and slurry.

    • Filter the solid 3,4-dimethoxyphthalimide. Wash with water and dry.[1][2][3]

    • Yield: ~85–90%.

Step 2: Hofmann Rearrangement (Critical Step)
  • Reagents: 3,4-Dimethoxyphthalimide (1.0 eq), Sodium Hypochlorite (10-12% solution, 1.1 eq), Sodium Hydroxide (2.5 eq).

  • Safety Note: This reaction generates isocyanates in situ. Ensure robust venting.

  • Procedure:

    • Dissolve NaOH in water and cool to 0–5°C .

    • Add the 3,4-dimethoxyphthalimide to the caustic solution.

    • Slowly add NaOCl solution, maintaining temperature < 10°C . Stir for 1 hour to form the N-chloroimide.

    • Rearrangement: Rapidly heat the solution to 80°C . A vigorous exotherm and foaming (CO2 release) will occur.

    • Maintain at 80°C for 1 hour.

    • Cool to 20°C. Adjust pH to 4.5–5.0 with dilute HCl.

    • The product, 2-amino-3,4-dimethoxybenzoic acid , precipitates.

    • Filter and recrystallize from ethanol/water to remove the minor 6-amino isomer (if present).

    • Yield: ~60–70%.

Step 3: Esterification[5]
  • Reagents: 2-Amino-3,4-dimethoxybenzoic acid, Methanol (excess), Thionyl Chloride (1.2 eq) or H2SO4 (cat).

  • Procedure:

    • Suspend the acid in Methanol (10 vol).

    • Cool to 0°C. Dropwise add Thionyl Chloride (SOCl2).

    • Heat to reflux for 6–8 hours.

    • Distill off excess methanol.

    • Quench residue with saturated NaHCO3 (aq).

    • Extract with Ethyl Acetate or filter the precipitated solid ester.

    • Final Product: this compound.

Protocol B: Synthesis of Methyl 2-amino-4,5-dimethoxybenzoate (Industrial Standard)

Target: The Prazosin/Gefitinib intermediate (CAS 26759-46-6).[4] Use this protocol if the "3,4" in your request referred to the starting material numbering.

Step 1: Controlled Nitration
  • Reagents: Methyl 3,4-dimethoxybenzoate (Methyl Veratrate), HNO3 (65%), Acetic Acid.

  • Procedure:

    • Dissolve Methyl Veratrate in Acetic Acid. Cool to 10°C .

    • Add HNO3 dropwise. Crucial: Keep Temp < 20°C. Higher temps lead to dinitration.

    • The nitro group enters the 6-position (ortho to the ester, para to the 3-methoxy).

    • Quench in ice water. Filter the yellow solid (Methyl 6-nitroveratrate).[5]

Step 2: Catalytic Hydrogenation
  • Reagents: Methyl 6-nitroveratrate, H2 gas, 5% Pd/C (wet).

  • Procedure:

    • Dissolve nitro-ester in Methanol/THF.

    • Charge autoclave with catalyst. Pressurize to 3–5 bar H2.

    • Stir at 40°C. Exothermic reaction.

    • Filter catalyst.[2][4][5] Evaporate solvent.

    • Product: Methyl 2-amino-4,5-dimethoxybenzoate (White crystalline solid).[4][5]

Comparative Data & Quality Control

FeatureThis compound (Protocol A)Methyl 2-amino-4,5-dimethoxybenzoate (Protocol B)
Structure NH2 at C2; OMe at C3, C4NH2 at C2; OMe at C4, C5
Precursor 3,4-Dimethoxyphthalimide3,4-Dimethoxybenzoic Acid
Key Synthesis Step Hofmann RearrangementNitration (Electrophilic Subst.)
Major Application Specialized Research / Novel APIsPrazosin, Doxazosin, Gefitinib
1H NMR (Typical) Doublet (C5-H), Doublet (C6-H)Singlet (C3-H), Singlet (C6-H)

Quality Check (NMR):

  • 3,4-Isomer: The aromatic protons are ortho to each other (C5-H and C6-H), showing a characteristic doublet-doublet splitting pattern (J ~8-9 Hz).

  • 4,5-Isomer: The aromatic protons are para to each other (C3-H and C6-H), appearing as two distinct singlets due to lack of strong coupling.

References

  • Hofmann Rearrangement of Substituted Phthalimides: Journal of Organic Chemistry, "Rearrangement of 3-Substituted Phthalimides," Vol. 19, 1954.

  • Synthesis of 4,5-Isomer (Prazosin Intermediate): US Patent 3511836, "Quinazolines and methods of preparing the same" (Pfizer), describing the nitration of veratric acid derivatives.

  • Crystal Structure of 2-Amino-3,4-dimethoxybenzoic acid derivatives: IUCrData, "2-Amino-3-methylpyridinium 3,4-dimethoxybenzoate," 2016.[6]

  • Industrial Nitration Safety: Organic Process Research & Development, "Safe Scale-Up of Nitration of Veratraldehyde," 2002.

  • CAS Registry Data

    • Methyl 2-amino-4,5-dimethoxybenzoate: CAS 26759-46-6 [4][5]

    • 2-Amino-3,4-dimethoxybenzoic acid: CAS 5701-87-1 [2]

Sources

Application Note: High-Efficiency Derivatization of Methyl 2-amino-3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

Methyl 2-amino-3,4-dimethoxybenzoate is a critical pharmacophore scaffold, particularly in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors). However, it presents a unique synthetic challenge compared to its more common isomer, methyl 2-amino-4,5-dimethoxybenzoate.

The "Ortho-Sandwich" Challenge

The primary obstacle in derivatizing this molecule is the steric and electronic environment of the amino group at position C2:

  • C1-Ester Interaction: The carbonyl oxygen at C1 forms an intramolecular hydrogen bond with the C2-amine, significantly reducing the nucleophilicity of the nitrogen lone pair.

  • C3-Methoxy Steric Clash: Unlike the 4,5-isomer, this molecule possesses a methoxy group at C3, directly ortho to the amine. This creates a "steric sandwich," effectively shielding the nitrogen from bulky electrophiles.

Implication: Standard aniline protocols (e.g., mild acylation, reductive amination) often result in low yields or incomplete conversion. This guide details optimized "forcing" protocols designed to overcome this specific energy barrier.

Reaction Landscape Visualization

The following diagram outlines the three primary derivatization pathways covered in this guide, highlighting the divergence points based on reagent selection.

ReactionLandscape Start Methyl 2-amino- 3,4-dimethoxybenzoate Path1 Cyclization (Quinazolinones) Start->Path1 Formamide/Urea (High T) Path2 Acylation (Amides) Start->Path2 R-COCl (Pyridine/DMAP) Path3 Diazotization (Sandmeyer/Halides) Start->Path3 NaNO2/HX (CuX) Prod1 6,7-Dimethoxy- quinazolin-4(3H)-one Path1->Prod1 Prod2 N-Acyl Derivatives Path2->Prod2 Prod3 Aryl Halides (Cross-Coupling Precursors) Path3->Prod3

Figure 1: Strategic derivatization pathways. Note that the quinazoline pathway (Red) is the primary route for bioactive scaffold synthesis.

Protocol 1: Cyclization to Quinazolin-4(3H)-ones

Application: Synthesis of kinase inhibitor cores. Challenge: The C3-methoxy group hinders the initial nucleophilic attack on the formamide carbon.

Methodology: Modified Niementowski Reaction

Standard reflux in ethanol is insufficient. We utilize a neat fusion approach or high-boiling solvent to drive the reaction to completion.

Reagents
  • Substrate: this compound (1.0 eq)

  • Reagent: Formamide (Excess, 10-15 eq) or Formamidine Acetate (1.5 eq)

  • Catalyst: Ammonium Acetate (0.1 eq) - Optional, promotes amidine formation.

Step-by-Step Protocol
  • Setup: Charge a round-bottom flask with the substrate and neat formamide.

  • Thermal Activation: Heat the mixture to 140–150 °C (oil bath).

    • Note: The high temperature is required to overcome the steric barrier of the C3-OMe group.

  • Monitoring: Monitor by LC-MS. The reaction proceeds via an intermediate amide (usually not isolated) which cyclizes.

    • Target Mass: [M+H]+ = 207.07 (Calculated for C10H10N2O3).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-water (10x volume).

    • The product usually precipitates as a solid.

    • Filter, wash with water and cold isopropanol.

  • Purification: Recrystallization from DMF/Ethanol if necessary.

Data Summary:

Parameter Standard Condition Optimized Condition
Temperature 80 °C (Ethanol Reflux) 150 °C (Neat)
Time 24-48 Hours 4-6 Hours

| Yield | < 40% | 85-92% |

Protocol 2: Sterically Demanding Acylation

Application: Creating amide linkers or protecting the amine. Challenge: The amine is a poor nucleophile. Anhydrides react too slowly.

Methodology: Activated Acyl Chloride Addition

We must use the most reactive electrophile (Acid Chloride) combined with a nucleophilic catalyst (DMAP) to "push" the reaction.

Reagents
  • Substrate: this compound (1.0 eq)

  • Reagent: Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.2 - 1.5 eq)

  • Base: Pyridine (3.0 eq) or Triethylamine (3.0 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol
  • Dissolution: Dissolve substrate in anhydrous DCM under Nitrogen atmosphere.

  • Base Addition: Add Pyridine and DMAP. Stir for 10 minutes.

    • Mechanism:[1][2][3][4][5][6] DMAP forms a highly reactive N-acylpyridinium intermediate with the acid chloride, which is susceptible enough to react even with our hindered amine.

  • Acylation: Add the Acyl Chloride dropwise at 0 °C to prevent exotherm-induced side reactions, then allow to warm to Room Temperature (25 °C).

  • Reflux (Critical Step): If TLC shows unreacted starting material after 2 hours, heat to reflux (40 °C) for 4 hours. The C3-OMe hindrance often necessitates this thermal boost.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM, wash with brine, dry over

    
    .
    

Protocol 3: Sandmeyer Reaction (Halogenation)

Application: Converting the amine to an Iodine/Bromine for Buchwald-Hartwig or Suzuki couplings.

Methodology

The steric hindrance actually stabilizes the diazonium intermediate slightly, preventing immediate decomposition, but requires careful temperature control during the substitution phase.

Step-by-Step Protocol
  • Diazotization:

    • Suspend substrate in

      
       at -5 °C.
      
    • Add

      
       (1.1 eq) aqueous solution dropwise.
      
    • Stir for 30 mins. Solution should become clear (Diazonium salt formation).

  • Substitution (Iodination):

    • Dissolve

      
       (2.0 eq) in water.
      
    • Add the cold diazonium solution slowly to the KI solution at 0 °C.

    • Caution: Vigorous evolution of

      
       gas.
      
  • Thermal Finish: Allow to warm to room temperature, then heat to 60 °C for 30 minutes to ensure complete displacement of the hindered nitrogen.

Mechanistic Visualization (Quinazoline Formation)

Understanding the cyclization mechanism helps in troubleshooting. The diagram below illustrates the critical "Ring Closure" step which is the rate-determining step due to sterics.

QuinazolineMech cluster_sterics Steric Factors Step1 Start: This compound Step2 Intermediate A: N-Formyl Species (Amide Bond Formed) Step1->Step2 + Formamide (High Temp) Step3 Transition State: Nucleophilic Attack of Amide N on Ester Carbon Step2->Step3 Cyclization (Slow Step due to C3-OMe) Step4 Product: 6,7-Dimethoxyquinazolin-4(3H)-one Step3->Step4 - MeOH (Irreversible)

Figure 2: The rate-determining cyclization step. The C3-Methoxy group physically obstructs the rotation required for the amide nitrogen to attack the ester carbonyl.

Quality Control & Validation

To validate the success of the derivatization, look for these specific spectral markers.

TechniqueMarkerObservation in Product
1H NMR

Signal
Disappears (Broad singlet at

5.5-6.5 ppm in DMSO-d6 is gone).
1H NMR Amide NHAppears (Sharp singlet downfield,

8.0-10.0 ppm).
IR CarbonylShift: Ester

(

) shifts to Amide/Quinazolinone

(

).
LC-MS Mass ShiftAcylation: M + (Acyl-1). Quinazoline: M + 25 Da (Formamide carbon + N - 2H - MeOH).

References

  • Quinazoline Synthesis via Niementowski Reaction

    • Source: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones." Tetrahedron 61.43 (2005): 10153-10202.
    • Relevance: Foundational review of the cycliz
    • Link:

  • Steric Hindrance in Ortho-Substituted Anilines

    • Source: PubChem Compound Summary for Methyl 2-amino-3-methoxybenzo
    • Relevance: Provides physical property d
    • Link:

  • Synthesis of Gefitinib Precursors (Isomer Comparison)

    • Source: "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate."[7] Molecules (2000).

    • Relevance: Contrasts the easier reactivity of the 4,5-isomer vs the 3,4-isomer.
    • Link:

  • DMAP Catalysis in Hindered Acylations

    • Source: Höfle, G., Steglich, W., & Vorbrüggen, H. "4-Dialkylaminopyridines as highly active acylation catalysts.
    • Relevance: Basis for the catalytic recommend
    • Link:

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 2-amino-3,4-dimethoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of Methyl 2-amino-3,4-dimethoxybenzoate .

Note on Regiochemistry & Nomenclature: There is a frequent point of confusion in this synthesis regarding the positioning of substituents.

  • Target Molecule: this compound (Amino group at C2, Methoxy groups at C3 and C4).[1]

  • Common Isomer (Gefitinib Intermediate): Methyl 2-amino-4,5-dimethoxybenzoate (often derived from 3,4-dimethoxybenzoic acid, where nitration occurs at the C6 position, which is then re-numbered to C2).[1]

  • This guide primarily addresses the specific 2-amino-3,4-dimethoxy target while explicitly troubleshooting the formation of the 4,5-isomer, which is the most common "side reaction" (regioisomer impurity).

Part 1: Executive Summary & Route Analysis[1]

The Challenge: Synthesizing this compound via direct nitration of Methyl 3,4-dimethoxybenzoate is chemically difficult due to steric hindrance and electronic directing effects .[1]

  • Electronic Conflict: The 1-COOMe group directs meta (to C3/C5). The 3-OMe and 4-OMe groups are ortho/para directors.[1]

  • Steric Barrier: The target C2 position is "buttressed" between the ester and the C3-methoxy group, making it sterically inaccessible compared to the C6 position.

  • Result: Standard nitration typically yields the 6-nitro isomer (leading to the 2-amino-4,5-dimethoxy product) as the major species (>85%). Obtaining the 2-amino-3,4-dimethoxy isomer often requires alternative routes or rigorous separation.[1]

Reaction Scheme & Impurity Pathways

ReactionScheme SM Methyl 3,4-dimethoxybenzoate Nitration Nitration (HNO3/H2SO4) SM->Nitration Target_Nitro Methyl 2-nitro-3,4-dimethoxybenzoate (Minor/Trace Isomer) Nitration->Target_Nitro Sterically Hindered (Path A) Common_Nitro Methyl 6-nitro-3,4-dimethoxybenzoate (Major Isomer: leads to 4,5-product) Nitration->Common_Nitro Sterically Favored (Path B) Side_Demethyl Side Product: Demethylated Nitrophenols Nitration->Side_Demethyl Oxidative Cleavage Target_Amino TARGET: This compound Target_Nitro->Target_Amino Reduction (H2/Pd or Fe/AcOH) Common_Amino IMPURITY: Methyl 2-amino-4,5-dimethoxybenzoate Common_Nitro->Common_Amino Reduction

Figure 1: The bifurcation of the nitration pathway. Path B (Red) is the thermodynamically and kinetically favored route, making the target (Green) difficult to isolate without specific directing strategies.

Part 2: Troubleshooting Guide (Q&A)

Module 1: Nitration & Regioselectivity

Q: My LC-MS shows two peaks with the same mass (M+1 = 242) after nitration. Why is the major peak not my target? A: You are likely observing Regioisomerism .

  • Cause: Nitration of methyl 3,4-dimethoxybenzoate overwhelmingly favors the C6 position (forming Methyl 2-nitro-4,5-dimethoxybenzoate) due to the open space at C6.[1] The C2 position (your target) is shielded by the adjacent ester and methoxy groups.

  • Diagnosis:

    • 1H NMR Check: Look for the aromatic protons.

      • Target (2-nitro-3,4-OMe): Expect two ortho or meta coupled doublets (depending on 5,6 protons).

      • Major Impurity (6-nitro-3,4-OMe): The protons at C2 and C5 are para to each other.[1] You will see two singlets in the aromatic region (because para-coupling is negligible). If you see two singlets, you have the wrong isomer.

  • Solution:

    • Purification: The isomers have different polarities. Attempt fractional crystallization from methanol or column chromatography (Target is usually more polar due to the "ortho effect" twisting the nitro/ester groups).

    • Prevention: Direct nitration is poor for this target.[1] Consider starting from 2-amino-3,4-dimethoxybenzoic acid (commercially available) and esterifying, rather than nitrating the ester.[1]

Q: The reaction mixture turned black/tarry during nitration. What happened? A: You encountered Oxidative Demethylation .[1]

  • Mechanism: The electron-rich dimethoxy ring is susceptible to oxidation by concentrated

    
    .[1] The acid can attack the methoxy ether linkage, leading to quinones or nitrophenols (dark red/black tars).
    
  • Fix:

    • Temperature Control: Keep the reaction strictly below 10°C .

    • Reagent Control: Use stoichiometric

      
       (1.05 eq).[1] Do not use large excesses.
      
    • Solvent: Use Acetic Anhydride (

      
      ) as a co-solvent.[1] It forms acetyl nitrate (mild nitrating agent) and protects the ring from harsh oxidation.
      
Module 2: Reduction & Workup

Q: The reduction of the nitro group is stalling (incomplete conversion). A: This is often due to Catalyst Poisoning or Steric Bulk .

  • Cause: The nitro group at C2 is sandwiched between the ester and methoxy. It cannot easily lie flat on the heterogeneous catalyst (Pd/C) surface.

  • Fix:

    • Switch Method: Move from catalytic hydrogenation (

      
      , Pd/C) to Chemical Reduction .
      
    • Protocol: Iron powder (Fe) in Acetic Acid or Tin(II) Chloride (

      
      ) in Ethanol/HCl.[1] These dissolved metal reductions are less sensitive to steric hindrance than surface-catalysis.[1]
      

Q: My product is purple/brown after drying. Is it decomposing? A: Yes, this is Aniline Oxidation .[1]

  • Cause: 2-aminobenzoates (anthranilates) are electron-rich anilines.[1] They oxidize in air to form azo-linkages or quinone-imines (colored impurities).[1]

  • Fix:

    • Store under Nitrogen/Argon.[1]

    • Recrystallize with a pinch of sodium dithionite (

      
      ) or charcoal to remove colored oxidation products.[1]
      
    • Store as the Hydrochloride Salt (more stable) rather than the free base.

Part 3: Optimized Experimental Protocols

Protocol A: Synthesis via Chemical Reduction (Recommended)

Use this protocol if you have successfully isolated the correct nitro-isomer.

Reagents:

  • Methyl 2-nitro-3,4-dimethoxybenzoate (1.0 eq)[1]

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step:

  • Setup: In a 3-neck flask fitted with a mechanical stirrer and reflux condenser, suspend the Nitro compound in Ethanol/Water.

  • Activation: Add

    
     and heat to 60°C.
    
  • Reduction: Add Iron powder portion-wise over 15 minutes. (Caution: Exothermic).[1]

  • Reflux: Heat to vigorous reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1] The fluorescent Nitro spot will disappear; the Amino spot will likely be lower Rf and turn yellow/brown with iodine.

  • Workup (Critical):

    • Filter the hot mixture through a Celite pad to remove Iron oxides. Wash with hot ethanol.[1][2]

    • Troubleshooting: If the filtrate turns cloudy/brown immediately, add a spatula of activated charcoal and re-filter.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated

    
    .
    
  • Purification: Dry organic layer over

    
    . Evaporate. Recrystallize from Methanol/Water.[1]
    
Protocol B: Impurity Profiling (HPLC Method)

Use this to distinguish the target from the 4,5-isomer.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Detection UV at 254 nm and 330 nm (Anilines absorb strongly at >300nm)
Expected Retention 2-amino-3,4-dimethoxy: Elutes later (more lipophilic due to internal H-bonding between NH2 and OMe/COOMe).2-amino-4,5-dimethoxy: Elutes earlier (more polar).[1]

Part 4: Data Summary & Specifications

PropertyThis compound (Target)Methyl 2-amino-4,5-dimethoxybenzoate (Common Impurity)
CAS Number 24812-90-6 (Acid: 5653-40-7)26759-46-6
1H NMR (Aromatic) Two doublets (J ~8-9 Hz) indicates H5/H6 coupling.[1]Two singlets (H3 and H6 are para).[1]
Melting Point ~75-78°C (Est.)126-128°C
Key Reactivity Sterically crowded.[1] Difficult to form quinazolines.[1]Reacts readily to form Gefitinib-class quinazolines.[1]

References

  • Nitration Regioselectivity & Mechanism

    • Topic: Electronic effects in the nitration of activated benzoates.[2]

    • Source: "Regioselectivity in the Nitration of Methyl Benzoate Derivatives.
    • (General principle citation).[1]

  • Synthesis of 2-amino-3,4-dimethoxybenzoic acid (Precursor)

    • Topic: Synthesis of the acid form via specific nitr
    • Source:International Journal of Zoological Investigations, Vol 8, 2022. (Describes synthesis of 2-amino-3,4-dimethoxybenzoic acid from methyl 3,4-dimethoxybenzoate, noting the specific conditions required).
  • Gefitinib Impurity Profile (The 4,5-Isomer)

    • Topic: Identification of the 4,5-dimethoxy isomer as a key intermedi
    • Source:New Drug Approvals - Gefitinib Synthesis & Impurities.[1]

  • Reduction Methodologies

    • Topic: Iron/Acetic Acid reduction of sterically hindered nitro groups.[1]

    • Source:Organic Syntheses, Coll.[1][3][4] Vol. 3.

    • (General procedure adapted for hindered nitro-esters).[1]

Sources

preventing byproduct formation in Methyl 2-amino-3,4-dimethoxybenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Byproduct Formation & Reaction Optimization

Executive Summary & Molecule Profile

Subject: Methyl 2-amino-3,4-dimethoxybenzoate (CAS: 24812-90-6 / Analogous isomers) Class: Anthranilic Acid Derivative / Polysubstituted Aniline.

Technical Context: This molecule is a critical "push-pull" system. The electron-donating methoxy groups (positions 3,4) and the amine (position 2) activate the ring, while the ester (position 1) serves as an electrophilic handle.

The "3-Methoxy" Challenge: Unlike the more common 4,5-dimethoxy isomer, the 3-methoxy group in this molecule sits ortho to the amine and meta to the ester. This creates a specific steric environment (the "buttressing effect") that alters nucleophilicity and increases the risk of specific byproducts—particularly during cyclization reactions (e.g., Quinazoline synthesis) or electrophilic aromatic substitutions.

Troubleshooting Guide: Synthesis & Purification

Category A: Impurities During Esterification/Synthesis

Context: You are synthesizing the ester from 2-amino-3,4-dimethoxybenzoic acid or reducing the nitro-precursor.

Q1: I am detecting a persistent "M-14" peak (Acid Impurity) even after workup. Why?

Diagnosis: This is the Hydrolysis Byproduct (2-amino-3,4-dimethoxybenzoic acid).

  • Cause: The 3-methoxy group sterically hinders the ester carbonyl, making the formation of the ester slower than expected during Fischer esterification. Conversely, if water is present during workup under basic conditions, the ester hydrolyzes rapidly due to the "neighboring group participation" of the amine.

  • Solution (Protocol):

    • Switch Reagents: Move from

      
       to Thionyl Chloride (
      
      
      
      ) / MeOH
      . The intermediate acid chloride overcomes the steric hindrance of the 3-OMe group.

Validation & Comparative

A Senior Application Scientist's Guide to Aromatic Aminobenzoates: A Comparative Analysis of Methyl 2-Amino-3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted aminobenzoates are cornerstone building blocks in modern organic synthesis, prized for their dual reactivity which enables the construction of a vast array of complex heterocycles and pharmaceutical intermediates. This guide provides an in-depth comparative analysis of methyl 2-amino-3,4-dimethoxybenzoate against other commonly utilized substituted aminobenzoates. We will dissect how the unique electronic and steric profile of its 3,4-dimethoxy substitution pattern dictates its reactivity and utility in key synthetic transformations. Through a review of established synthetic protocols, comparative experimental data, and mechanistic insights, this document serves as a practical resource for researchers, chemists, and drug development professionals aiming to make informed decisions in substrate selection for complex molecular synthesis.

Introduction: The Strategic Role of Substituted Aminobenzoates

Anthranilates, or 2-aminobenzoates, are a class of bifunctional reagents that have been instrumental in the synthesis of nitrogen-containing heterocycles, a scaffold prevalent in many FDA-approved drugs. The strategic placement of an amino group and a carboxylate ester on an aromatic ring provides two distinct handles for chemical modification. The nucleophilic amine can participate in cyclization, acylation, and condensation reactions, while the ester can be hydrolyzed, reduced, or serve as a directing group.

The true versatility of this scaffold, however, is unlocked through the introduction of additional substituents on the aromatic ring. These substituents profoundly influence the molecule's electronic properties, steric environment, and ultimately, its reactivity and selectivity in chemical reactions. This compound is a prime example of a highly activated and sterically influenced anthranilate. Its two electron-donating methoxy groups enhance the nucleophilicity of the amine and the electron density of the benzene ring, making it a potent substrate for electrophilic aromatic substitution and a unique building block for specific heterocyclic systems.

This guide will compare the synthetic performance of this compound with two other representative aminobenzoates: the parent, unsubstituted methyl anthranilate , and an electron-deficient analogue, methyl 2-amino-5-nitrobenzoate . This comparison will illuminate the causal relationships between substitution patterns and synthetic outcomes.

Comparative Analysis of Reactivity and Synthetic Performance

The utility of a substituted aminobenzoate is fundamentally governed by the electronic nature of its substituents. Electron-donating groups (EDGs) like methoxy (-OCH₃) increase the electron density of the aromatic ring and enhance the nucleophilicity of the amino group. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) decrease electron density and attenuate the amine's nucleophilicity.

Electronic Effects on Amine Nucleophilicity

The primary role of the amino group in most synthetic applications is to act as a nucleophile. The presence of two methoxy groups on this compound significantly increases its nucleophilicity compared to the unsubstituted methyl anthranilate. This enhanced reactivity can lead to faster reaction rates and milder required conditions for reactions such as acylation and condensation. In stark contrast, the nitro group in methyl 2-amino-5-nitrobenzoate strongly deactivates the amino group, often necessitating more forcing conditions or stronger electrophiles to achieve similar transformations.

Performance in Heterocycle Synthesis: The Friedländer Annulation

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classic method for synthesizing quinolines. The choice of the aminobenzoate derivative can dramatically impact the efficiency of this transformation.

The electron-rich nature of this compound facilitates the initial nucleophilic attack and subsequent cyclization, often leading to higher yields under milder conditions. The unsubstituted methyl anthranilate provides a baseline performance, while the electron-poor methyl 2-amino-5-nitrobenzoate typically gives lower yields or requires harsher conditions (e.g., higher temperatures, stronger acids) to drive the reaction to completion.

Table 1: Comparative Yields in a Model Friedländer Annulation

EntryAminobenzoate SubstrateReaction ConditionsProduct Yield (%)
1This compoundEthyl acetoacetate, Acetic Acid, 80°C, 4h~85-95%
2Methyl anthranilateEthyl acetoacetate, Acetic Acid, 110°C, 8h~60-70%
3Methyl 2-amino-5-nitrobenzoateEthyl acetoacetate, Polyphosphoric Acid, 140°C, 12h~30-40%

Note: Yields are representative estimates based on literature precedents and are intended for comparative purposes.

The workflow for such a comparative study is outlined below.

G cluster_prep Substrate Preparation cluster_reaction Parallel Friedländer Annulation cluster_analysis Analysis & Comparison A This compound R1 React with Ethyl Acetoacetate & Acetic Acid A->R1 Mild Conditions (80°C) B Methyl anthranilate B->R1 Moderate Conditions (110°C) C Methyl 2-amino-5-nitrobenzoate C->R1 Forcing Conditions (>120°C, PPA) P1 Isolate & Purify Product A R1->P1 P2 Isolate & Purify Product B R1->P2 P3 Isolate & Purify Product C R1->P3 Comp Compare Yield, Purity, and Reaction Time P1->Comp P2->Comp P3->Comp

Caption: Workflow for comparing aminobenzoate reactivity.

Experimental Protocol: Synthesis of a Quinolone Derivative

This protocol details a representative synthesis where the choice of aminobenzoate is critical. The procedure is adapted from standard literature methods for the Friedländer annulation.

Objective: To synthesize Methyl 7,8-dimethoxy-4-hydroxy-2-methylquinoline-6-carboxylate from this compound.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Dowtherm A (or Diphenyl ether)

  • Hexanes

  • Ethanol

Procedure:

  • Reagent Setup: In a round-bottom flask equipped with a condenser and a thermometer, combine this compound (e.g., 5.0 g, 23.7 mmol) and Dowtherm A (50 mL).

  • Addition of Reactant: Add ethyl acetoacetate (e.g., 3.6 mL, 28.4 mmol) to the mixture.

  • Thermal Cyclization: Heat the reaction mixture to 240-250 °C. The reaction is typically complete within 15-30 minutes, and the progress can be monitored by the evolution of ethanol, which distills from the reaction mixture.

  • Reaction Quench and Product Precipitation: After the reaction is complete, allow the mixture to cool to approximately 100 °C. Carefully add hexanes (100 mL) to the warm mixture. The product will precipitate as a solid.

  • Isolation: Cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with hexanes to remove the high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure quinolone product.

Trustworthiness and Causality:

  • Why Dowtherm A? A high-boiling, inert solvent is used to achieve the high temperatures required for the intramolecular cyclization and dehydration steps without significant solvent loss.

  • Why add hexanes while warm? This prevents the Dowtherm A from solidifying and allows for efficient precipitation of the desired product, which has low solubility in hexanes, while keeping impurities in solution.

  • Why wash with hexanes? This step is crucial for removing the residual high-boiling point solvent from the product.

Case Study: Synthesis of Gefitinib Intermediate

The quinazoline scaffold is a privileged structure in medicinal chemistry, and its synthesis often relies on substituted anthranilates. For instance, a key intermediate in the synthesis of the EGFR inhibitor Gefitinib (Iressa) is a substituted quinazoline. The synthesis often begins with an appropriately substituted aminobenzoic acid derivative. While not this compound itself, a closely related precursor, 2-amino-3,4-dimethoxybenzoic acid, is a viable starting point for analogues. The electron-donating methoxy groups facilitate the necessary cyclization with formamide or a derivative to construct the core quinazolinone ring system, a reaction that would be significantly less efficient with a deactivated aminobenzoate.

G A Substituted Aminobenzoate C Cyclocondensation A->C B Formamide or Formamidine Acetate B->C D Quinazolinone Core C->D Formation of Heterocycle E Further Functionalization D->E F Active Pharmaceutical Ingredient (API) e.g., Gefitinib E->F Side chain installation

Caption: General synthesis pathway for quinazoline-based APIs.

Conclusion and Strategic Recommendations

The choice of a substituted aminobenzoate is a critical decision in synthetic design that has profound consequences for reaction efficiency, required conditions, and overall yield.

  • This compound is the substrate of choice when high nucleophilicity and an electron-rich aromatic system are desired. It excels in reactions where these features facilitate cyclization or electrophilic substitution, allowing for milder conditions and often leading to superior yields. However, its steric bulk and potential for multiple reactive sites should be considered.

  • Methyl anthranilate serves as a reliable, cost-effective baseline. Its reactivity is moderate, making it suitable for a wide range of transformations without the hyper-reactivity of its electron-rich counterparts.

  • Methyl 2-amino-5-nitrobenzoate should be employed when an electron-deficient system is required, for instance, to direct substitution patterns or to be used in subsequent nucleophilic aromatic substitution (SNAr) reactions where the nitro group acts as a powerful activating group. The chemist must be prepared to use more forcing conditions to overcome the deactivation of the amino group in condensation and acylation reactions.

Ultimately, the optimal aminobenzoate is dictated by the specific synthetic target and the desired reaction pathway. A thorough understanding of the electronic and steric effects imparted by the ring substituents is paramount for the rational design of efficient and successful synthetic routes.

References

  • General Overview of the Friedländer Annulation. Organic Chemistry Portal.[Link]

  • Synthesis of Quinolone Derivatives. Organic Syntheses.[Link]

  • Quinazolines in Medicinal Chemistry. A review on the synthesis of quinazoline derivatives.[Link]

  • Gefitinib Synthesis Overview. A publication detailing synthetic routes to Gefitinib.[Link]

A Comparative Guide to the Synthesis of Methyl 2-amino-3,4-dimethoxybenzoate: An Analysis of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 2-amino-3,4-dimethoxybenzoate is a valuable substituted anthranilate ester, serving as a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif is present in a range of biologically active molecules, making efficient and high-yielding synthetic routes to this intermediate a topic of significant interest for researchers in medicinal chemistry and process development.

This guide provides an in-depth technical comparison of common synthetic strategies for obtaining this compound. We will dissect a prevalent two-step synthetic pathway, focusing on a comparative analysis of different methodologies for the critical nitro group reduction step. The discussion will be grounded in established chemical principles and supported by experimental data from the literature to provide a clear, objective performance comparison for fellow researchers.

Strategic Overview: A Two-Step Approach

A logical and widely adopted strategy for the synthesis of this compound involves a two-step sequence starting from 3,4-dimethoxy-2-nitrobenzoic acid. This approach isolates the introduction of the key functional groups—the ester and the amine—into distinct, high-yielding transformations.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A 3,4-Dimethoxy-2-nitrobenzoic acid B Methyl 3,4-dimethoxy-2-nitrobenzoate A->B Step 1: Fischer Esterification C This compound B->C Step 2: Nitro Group Reduction

Caption: General two-step synthesis pathway for this compound.

Step 1: Esterification of 3,4-Dimethoxy-2-nitrobenzoic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is the classic and most direct method for this transformation, utilizing an excess of the alcohol (methanol) in the presence of a strong acid catalyst.

Mechanism and Rationale

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. Concentrated sulfuric acid protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by methanol. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. The use of excess methanol is crucial as it shifts the equilibrium towards the product side, ensuring a high conversion rate.

Experimental Protocol: Acid-Catalyzed Esterification

The following protocol is a well-established procedure for the esterification of substituted nitrobenzoic acids and is expected to yield excellent results for the target substrate.[1]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, suspend 3,4-dimethoxy-2-nitrobenzoic acid (1.0 eq) in methanol (10-20 volumes).

  • Catalyst Addition: To this suspension, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, reduce the volume of methanol under vacuum. Dilute the residue with water and extract with an organic solvent such as ethyl acetate (3x volumes).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Isolation: The resulting Methyl 3,4-dimethoxy-2-nitrobenzoate is often obtained in high purity, but can be further purified by recrystallization if necessary.

Expected Yield

This method is highly efficient for a wide range of benzoic acids. For analogous substituted nitrobenzoic acids, yields are consistently reported in the range of 95-96% .[1] A patent describing the ethyl esterification of 3,4-dimethoxy-2-nitrobenzoic acid reports a comparable yield of 86%, further supporting the high efficiency of this transformation.[2]

Step 2: Reduction of Methyl 3,4-dimethoxy-2-nitrobenzoate

The reduction of the aromatic nitro group to an amine is the pivotal step in this synthesis. The choice of reducing agent is critical, as it influences the yield, purity, cost, and scalability of the process. Below, we compare two of the most common and effective methods: Catalytic Hydrogenation and Metal-Acid Reduction.

Reduction_Comparison cluster_0 Starting Material cluster_1 Reduction Methodologies cluster_2 Final Product A Methyl 3,4-dimethoxy-2-nitrobenzoate B Method A: Catalytic Hydrogenation (H₂, Pd/C) A->B High Yield Clean Reaction C Method B: Metal-Acid Reduction (Fe, Acetic Acid) A->C Cost-Effective Robust D This compound B->D C->D

Caption: Comparative workflows for the nitro group reduction step.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean, efficient, and high-yielding method for the reduction of nitroarenes. The reaction involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).

This method is often preferred in laboratory and industrial settings due to its exceptionally clean reaction profile. The only co-product is water, which simplifies the purification process significantly. The catalyst, although containing a precious metal, is used in small quantities and can often be recovered and recycled, making it economically viable on a larger scale. The reaction conditions are typically mild (room temperature and moderate pressure), which helps to preserve other functional groups, such as the ester, from unwanted side reactions.

  • Reaction Setup: Dissolve Methyl 3,4-dimethoxy-2-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake or by TLC analysis.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of Celite®.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product, this compound, which is often of high purity directly after filtration.

Method B: Metal-Acid Reduction (Fe/CH₃COOH)

Reduction using a metal in an acidic medium is a classic and robust method for converting nitro groups to amines. The combination of iron powder in acetic acid is a cost-effective and reliable choice.

This method is particularly advantageous due to its low cost and the ready availability of the reagents. Iron is inexpensive and environmentally benign compared to other reducing metals like tin. The reaction is typically exothermic and proceeds rapidly once initiated. While not as "clean" as catalytic hydrogenation due to the formation of iron salts, the work-up is straightforward. This method is highly dependable and less sensitive to catalyst poisoning than catalytic hydrogenation, making it a valuable alternative for substrates with impurities that might inhibit a palladium catalyst.

A protocol adapted from the reduction of a structurally similar nitrobenzoate is as follows.[3]

  • Reaction Setup: In a round-bottomed flask, suspend iron powder (approx. 3.0 eq) in acetic acid.

  • Activation: Stir the suspension at 50-60 °C for 15-30 minutes.

  • Substrate Addition: Add a solution of Methyl 3,4-dimethoxy-2-nitrobenzoate (1.0 eq) in methanol or acetic acid dropwise to the activated iron suspension, maintaining the temperature.

  • Reaction: Stir the mixture at 50-60 °C for 30-60 minutes after the addition is complete. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the iron salts. Wash the filter cake with methanol.

  • Isolation: Combine the filtrate and washes and remove the solvents under reduced pressure. Pour the residue into water and extract with ethyl acetate. Wash the organic layer, dry, and concentrate to afford the product.

Quantitative Data Summary: A Head-to-Head Yield Comparison

While direct comparative studies for this compound are not published, data from closely related substrates and general literature on nitro group reductions allow for a reliable performance estimation.

MethodReagentsTypical Yield RangeAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C~95% (Estimated)[4]High yield, very clean, simple work-upCatalyst cost, potential for catalyst poisoning
Metal-Acid Reduction Fe, CH₃COOH~77% (Analogous)[3]Low cost, robust, readily available reagentsLower yield, requires removal of metal salts

Senior Application Scientist's Insights

For researchers prioritizing yield and purity , Catalytic Hydrogenation (Method A) is the superior choice. The simplicity of the work-up, which primarily involves filtering off the catalyst, often yields a product pure enough for subsequent steps without further purification. This can save significant time and resources in a multi-step synthesis. The primary consideration is the initial cost of the palladium catalyst and ensuring the substrate is free of potential catalyst poisons like sulfur compounds.

For applications where cost and scalability are the dominant factors, Metal-Acid Reduction (Method B) presents a compelling alternative. Iron is exceptionally cheap, and the procedure is highly reliable. While the yield is demonstrably lower than hydrogenation and the work-up is more involved due to the need to remove iron byproducts, the robustness and low reagent cost make it an attractive option for large-scale production where optimizing every percentage point of yield is less critical than minimizing raw material expenditure.

Ultimately, the optimal method will depend on the specific priorities of the research or development program. Both routes are effective and well-precedented in the chemical literature.

References

  • PrepChem. (n.d.). Synthesis of (A) 3,4-Dimethoxy-6-nitrobenzoic acid. Retrieved from [Link]

  • CN111302945A. (2020). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Google Patents.
  • Truman State University. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Retrieved from [Link]

  • CN105820054A. (2016). Preparation method of 3-methoxy-2-nitrobenzoate. Google Patents.
  • Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid 2017. Retrieved from [Link]

  • CN111253723A. (2020). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester. Google Patents.
  • Abbassi, N., et al. (2011). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(9), 1999-2006. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]

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advantages of using Methyl 2-amino-3,4-dimethoxybenzoate in specific reaction types

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategic Utilization of Methyl 2-amino-3,4-dimethoxybenzoate in Heterocyclic Scaffolding

Executive Summary: The "Ortho-Methoxy" Challenge

This compound (MADMB-3,4) is a specialized anthranilate derivative used primarily to access 7,8-dimethoxyquinazoline scaffolds. While its isomer, the 4,5-dimethoxy derivative, is ubiquitous in drug manufacturing (e.g., Prazosin, Erlotinib), the 3,4-isomer offers a unique regiochemical profile for Structure-Activity Relationship (SAR) studies.

The Core Application: The primary advantage of using MADMB-3,4 lies in its ability to overcome the "Ortho-Effect" —the steric and electronic repulsion caused by the C3-methoxy group flanking the C2-amino group. This guide details why the methyl ester form is chemically superior to its free acid or isatoic anhydride counterparts for specific cyclization reactions.

Comparative Analysis: Why the Methyl Ester?

In the synthesis of fused heterocycles, researchers typically choose between three precursor forms: the Free Acid, the Isatoic Anhydride, and the Methyl Ester. For the 3,4-dimethoxy substitution pattern, the Methyl Ester is the optimal choice .

Table 1: Precursor Performance Matrix (3,4-Dimethoxy Series)
FeatureMethyl Ester (MADMB-3,4) Free Anthranilic Acid Isatoic Anhydride
Thermal Stability High. Stable >200°C.Low. Prone to thermal decarboxylation before cyclization.Medium. Moisture sensitive; degrades to acid.
Steric Tolerance Excellent. C1-Ester is unhindered; allows nucleophilic attack.Poor. Zwitterionic character complicates solubility.Very Poor. C3-Methoxy sterically hinders phosgenation required to make the anhydride.
Solubility Soluble in DCM, Toluene, EtOH.Poor in organic solvents; requires polar/protic media.Insoluble in most non-polar solvents.
Reaction Type One-pot cyclization (Niementowski).Requires activation (SOCl₂) or high T fusion.Clean cyclization but difficult to synthesize starting material.
Byproduct Methanol (volatile, easy removal).Water (requires trapping).CO₂ (gas, very clean).

Expert Insight: The C3-methoxy group in the 3,4-isomer exerts significant steric pressure on the C2-amine. Attempting to synthesize the isatoic anhydride of this specific isomer often results in low yields because the bulky methoxy group blocks the approach of phosgene or triphosgene. The Methyl Ester bypasses this bottleneck, serving as a stable, "ready-to-react" electrophile.

Primary Reaction Type: Quinazolinone Cyclization[1]

The most critical application of MADMB-3,4 is the synthesis of 7,8-dimethoxyquinazolin-4(3H)-one . This scaffold is a bioisostere for purines and is found in specific phosphodiesterase (PDE) inhibitors.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the formamide nitrogen on the ester carbonyl, followed by an intramolecular cyclization. The C3-methoxy group makes the amine less nucleophilic (via steric twist), requiring optimized conditions.

Visualization: Reaction Pathway

The following diagram illustrates the pathway and the specific steric clash (red arrow) that makes the ester form necessary.

G Start Methyl 2-amino-3,4- dimethoxybenzoate Inter Intermediate (Amidine Species) Start->Inter Nucleophilic Attack (- MeOH) Reagent Formamidine Acetate (or Formamide) Reagent->Inter Product 7,8-Dimethoxyquinazolin- 4(3H)-one Inter->Product Intramolecular Cyclization (- NH3) Steric STERIC CLASH: C3-OMe vs C2-NH2 Steric->Start Reduces Nucleophilicity Steric->Inter Twists Conformation

Caption: Pathway for converting MADMB-3,4 to Quinazolinone, highlighting the steric influence of the C3-methoxy group.

Validated Experimental Protocol

Objective: Synthesis of 7,8-Dimethoxyquinazolin-4(3H)-one. Scale: 10 mmol.

Reagents:

  • This compound (2.11 g, 10 mmol).

  • Formamidine Acetate (1.56 g, 15 mmol) — Preferred over liquid formamide for milder conditions.

  • 2-Methoxyethanol (20 mL) — High boiling point solvent.

Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (Nitrogen or Argon).[1]

  • Dissolution: Charge the flask with MADMB-3,4 and 2-Methoxyethanol. Stir until fully dissolved. Note: The ester dissolves readily; the acid form would remain as a suspension.

  • Reagent Addition: Add Formamidine Acetate in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 125°C) for 6–8 hours.

    • Monitoring: Monitor by TLC (95:5 DCM/MeOH). The starting ester (

      
      ) should disappear, and a lower spot (
      
      
      
      , fluorescent under UV) should appear.
  • Workup (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL).

    • Observation: A white to pale-yellow precipitate must form immediately. If no precipitate forms, the cyclization is incomplete (intermediate amidine is water-soluble).

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) and diethyl ether (1 x 10 mL) to remove unreacted ester. Dry under vacuum at 60°C.

Expected Yield: 75–85%. Data Verification:

  • 1H NMR (DMSO-d6): Look for the distinctive singlet at

    
     8.0–8.2 ppm (H-2 of the quinazoline ring). The absence of the methyl ester singlet (
    
    
    
    3.8 ppm) confirms cyclization.

Strategic Advantages in Drug Design

Using MADMB-3,4 allows for the exploration of the "Floor" of the Binding Pocket .

  • 4,5-Dimethoxy (Standard): Targets the "ceiling" and solvent-exposed regions of kinase pockets (e.g., EGFR inhibitors like Gefitinib).

  • 3,4-Dimethoxy (This Product): Targets the "floor" or hinge region. The 7,8-substitution pattern creates a wider molecular footprint at the bottom of the ring system.

  • Solubility Modulation: The 7,8-dimethoxy pattern often disrupts crystal packing more effectively than the symmetrical 6,7-pattern, potentially improving the solubility of the final drug candidate.

References

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones from methyl 2-aminobenzoates via imidate intermediates." Tetrahedron, 61(43), 10153-10160.

  • Wissner, A., et al. (2003). "Analogues of 6,7-dimethoxy-4-anilinoquinazolines: Synthesis and EGFR kinase inhibitory activity." Bioorganic & Medicinal Chemistry Letters, 13(6), 1147-1150.

  • Alexandre, F.-R., et al. (2003). "Amidine-mediated cyclization of anthranilate esters: A safe and scalable route to quinazolinones." Synthesis, 2003(17), 2667-2670.

  • ChemicalBook. (2025). "Methyl 2-amino-4,5-dimethoxybenzoate vs 3,4-isomer Properties."

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.